molecular formula C38H68N2O13S B7887687 Erythromycin thiocyanate

Erythromycin thiocyanate

Cat. No.: B7887687
M. Wt: 793.0 g/mol
InChI Key: WVRRTEYLDPNZHR-UHFFFAOYSA-N
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Description

Historical Context of Macrolide Antibiotic Discovery and Development

The journey of macrolide antibiotics began in the 1950s with the groundbreaking discovery of erythromycin (B1671065), isolated from the soil bacterium Saccharopolyspora erythraea (formerly Streptomyces erythraeus). britannica.comwikipedia.orgnih.govamerigoscientific.comtoku-e.com This discovery marked the dawn of a new class of antibiotics characterized by a large macrocyclic lactone ring to which deoxy sugars are attached. wikipedia.org Macrolides function by inhibiting protein synthesis in susceptible bacteria, a mechanism that has made them a vital alternative for patients with penicillin allergies. wikipedia.orgpatsnap.com

The initial success of erythromycin spurred further research, leading to the development of semi-synthetic derivatives like clarithromycin (B1669154) and azithromycin (B1666446) in the 1970s and 1980s. britannica.comnih.gov These second-generation macrolides offered improved pharmacokinetic profiles, including better absorption and fewer gastrointestinal side effects. wikipedia.orgnih.gov The primary mode of action for these antibiotics is the reversible binding to the 50S subunit of the bacterial ribosome, which interferes with protein biosynthesis. wikipedia.orgamerigoscientific.compatsnap.comnih.gov

Evolution of Erythromycin and its Thiocyanate (B1210189) Salt in Research

Erythromycin itself is a mixture of several related compounds, with Erythromycin A being the most active component. nih.gov The development of erythromycin thiocyanate was a strategic move to create a more stable salt form of the antibiotic. This salt is formed from erythromycin and thiocyanic acid. nih.gov

Initially, research on this compound was heavily focused on its applications in veterinary medicine for treating infections caused by gram-positive bacteria and mycoplasma. chemicalbook.comhyasen.com It has been investigated for its efficacy against infections in poultry, swine, and fish. chemicalbook.comhyasen.com Beyond its antimicrobial properties, it was also explored as an animal growth promoter. chemicalbook.comhyasen.com The creation of the thiocyanate salt facilitated its formulation into various preparations for these applications. nih.gov

Significance of this compound in Contemporary Chemical and Biological Sciences

In modern scientific research, this compound continues to be a subject of study for its antimicrobial properties and beyond. Researchers are actively developing and validating analytical methods, such as reverse-phase high-performance liquid chromatography (RP-HPLC), to ensure the quality control of this compound and to determine its presence and the profile of its related substances. researchgate.netmagtechjournal.com These methods are crucial for both pharmaceutical manufacturing and environmental monitoring.

The environmental fate of this compound is another significant area of contemporary research. iastate.edunih.govresearchgate.net Studies have shown that erythromycin has an affinity for binding to sediment and particulate matter, and its degradation is influenced by biotic processes. iastate.eduresearchgate.net Understanding its persistence and movement in aquatic and soil environments is critical for assessing its ecological impact, particularly due to its use in livestock. iastate.eduresearchgate.netnih.gov

Furthermore, recent research has explored the neuroprotective and antitumor effects of this compound. medchemexpress.com Studies have indicated its potential to improve the viability of neuronal cells and to exhibit antioxidant and anti-inflammatory effects. medchemexpress.com These findings open new avenues for the application of this compound in biomedical research, distinct from its traditional antibiotic role.

Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C38H68N2O13S nih.govmedchemexpress.com
Molecular Weight 793.02 g/mol toku-e.commedchemexpress.com
Appearance White to off-white crystalline powder toku-e.comchemicalbook.comkempex.net
Solubility Soluble in ethanol (B145695) and methanol (B129727); slightly soluble in water and chloroform. amerigoscientific.comtoku-e.comkempex.net
CAS Number 7704-67-8 toku-e.comnih.govchemicalbook.com

Research Findings on this compound

Research AreaKey FindingsReferences
Analytical Chemistry RP-HPLC methods have been successfully developed for the determination of this compound and its related substances, ensuring quality control. The limit of detection (LOD) was found to be 10-15 mg·L-1 and the limit of quantification (LOQ) was 60.1 mg·L-1. researchgate.netmagtechjournal.com
Veterinary Microbiology This compound is effective against Gram-positive bacteria, some Gram-negative bacteria, and Mycoplasma. It is used to treat infections like pneumonia and mastitis in livestock and has applications in aquaculture. amerigoscientific.comtoku-e.comchemicalbook.comhyasen.com
Environmental Science Studies on the environmental fate of erythromycin show it binds to soil and sediment, with its degradation influenced by microbial activity. Its impact on aquatic invertebrates like Daphnia magna has been assessed to determine environmental risk. iastate.edunih.govresearchgate.netnih.gov
Pharmacology Beyond its antibiotic action, this compound has shown potential neuroprotective and antitumor effects in research models. It has demonstrated antioxidant and anti-inflammatory properties. medchemexpress.com

Properties

IUPAC Name

6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;thiocyanic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H67NO13.CHNS/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;2-1-3/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRRTEYLDPNZHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C(#N)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H68N2O13S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

793.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Bioproduction and Biosynthesis of Erythromycin Thiocyanate

Microbial Fermentation Systems for Erythromycin (B1671065) Production

The industrial production of erythromycin relies on microbial fermentation, primarily using the actinomycete Saccharopolyspora erythraea. mdpi.com This process involves cultivating the microorganism in a controlled environment to maximize the yield of the antibiotic.

Erythromycin was first isolated from a strain of Saccharopolyspora erythraea, a bacterium originally classified as Streptomyces erythreus. mdpi.comnih.govfiveable.meresearchgate.net This Gram-positive bacterium is renowned for its ability to produce various antibiotic compounds. mdpi.com For industrial production, specific high-yield strains, such as Saccharopolyspora erythraea HOE107, are often used. mdpi.comfrontiersin.org

Cultivation begins with the preparation of a seed culture. Spores or mycelial fragments from a stock culture are inoculated into a seed medium to generate a sufficient biomass for inoculating the main fermentation tank. frontiersin.orgnih.gov A typical seed medium might contain glucose, corn starch, yeast extract, and whole-milk powder, incubated for approximately 72 hours. frontiersin.orgnih.gov This seed culture is then transferred to a larger fermentation vessel containing the production medium.

The biosynthesis of erythromycin is a multi-step enzymatic process. The core structure of erythromycin, a 14-membered macrolide ring called 6-deoxyerythronolide B (6-dEB), is synthesized by a large modular enzyme known as 6-dEB synthase (DEBS). mdpi.comnih.gov This enzyme complex utilizes one molecule of propionyl-CoA as a starter unit and six molecules of (2S)-methylmalonyl-CoA as extender units. nih.govfrontiersin.org

The synthesis of these precursors is critical for high erythromycin yields. Propionyl-CoA and methylmalonyl-CoA are derived from the central carbon metabolism of the cell. frontiersin.org For instance, succinyl-CoA, an intermediate of the TCA cycle, is a precursor to methylmalonyl-CoA. mdpi.com Genetic engineering efforts have focused on enhancing the supply of these precursors; for example, suppressing the sucC gene, which is part of the TCA cycle, has been shown to improve the availability of precursors and increase erythromycin production. nih.gov

Following the formation of the 6-dEB macrocycle, a series of post-polyketide synthase modifications occur. These include hydroxylations catalyzed by cytochrome P450 enzymes, such as P450eryF, and the attachment of two deoxysugars, L-cladinose and D-desosamine, to generate the final active molecule, erythromycin A. mdpi.comresearchgate.netnih.gov

Maximizing the yield of erythromycin requires the careful optimization of various physical and chemical parameters during fermentation. These parameters influence both the growth of Saccharopolyspora erythraea and its antibiotic production rate. Key factors include the composition of the medium, inoculum size, moisture content (in solid-state fermentation), incubation time, pH, and temperature. magtech.com.cnnih.gov

Studies have identified optimal conditions for both submerged and solid-state fermentation (SSF). In one study on submerged fermentation, an inoculum size of 10% and an initial pH of 6.5 were found to be optimal. magtech.com.cn For SSF using sugarcane bagasse as a substrate, the highest production was achieved with an inoculum size of 4 ml and a moisture content of 85%. scribd.com The optimal temperature for production generally ranges from 28°C to 33°C, with an incubation period that can extend from 156 hours to 10 days, depending on the specific conditions and strain. magtech.com.cnnih.govscribd.com

Optimized Fermentation Parameters for Erythromycin Production
ParameterOptimal Value (Submerged Fermentation) magtech.com.cnOptimal Value (Solid-State Fermentation) scribd.comOptimal Value (Bagasse Medium) nih.gov
Inoculum Size10%4 mlNot Specified
Moisture ContentNot Applicable85%Not Specified
Incubation Time156 hours10 daysNot Specified
Temperature33°CNot Specified28°C
Initial pH6.5Not Specified7.0

Downstream Processing and Purification Methodologies

Following fermentation, the erythromycin must be separated from the complex fermentation broth, which contains microbial cells, residual nutrients, and other metabolic byproducts. This downstream processing is a critical and costly part of production. scholarsresearchlibrary.com The process culminates in the crystallization of erythromycin as a stable salt, commonly erythromycin thiocyanate (B1210189). mdpi.comresearchgate.net

The first step in downstream processing is the removal of solid impurities, such as mycelium and proteins, from the fermentation broth. mdpi.com This is typically achieved through microfiltration. mdpi.comresearchgate.net

After initial filtration, resin technology is employed for further purification and concentration. mdpi.comscholarsresearchlibrary.com The filtered broth is passed through a column containing a porous cation-exchange resin or a non-polar polystyrene resin. scholarsresearchlibrary.comgoogle.com Erythromycin adsorbs to the resin, while many impurities pass through. The choice of resin can be important; non-polar resins have been reported to have a higher selectivity for erythromycin A over other variants like erythromycin C. scholarsresearchlibrary.com After adsorption, the resin is washed, and the erythromycin is eluted to recover a more concentrated and purer solution. google.com

Solvent extraction is a key technique for purifying erythromycin from the aqueous eluate obtained from resin chromatography or directly from the filtered broth. google.com Butyl acetate is a widely used solvent for this purpose. mdpi.comscholarsresearchlibrary.comdss.go.th The extraction is pH-dependent; the aqueous phase is adjusted to an alkaline pH (e.g., pH 9.5-10) to ensure erythromycin is in its non-ionic, more solvent-soluble form. scholarsresearchlibrary.com

After extraction into the organic solvent, erythromycin can be back-extracted into an acidic aqueous solution. scholarsresearchlibrary.com The process can be refined to improve purity and yield. For instance, more than 96% of erythromycin can be recovered from a resin using butyl acetate as the eluting solvent. scholarsresearchlibrary.com

To obtain the final crystalline product, the purified erythromycin base is reacted with a thiocyanate source. mdpi.compatsnap.com Acetone is frequently used as the solvent for this crystallization step. google.comgoogle.com The crude erythromycin is dissolved in acetone, and a solution of sodium thiocyanate or thiocyanic acid is added. patsnap.comgoogle.com Adjusting the pH to be slightly acidic (e.g., pH 6.0) induces the crystallization of erythromycin thiocyanate, which is then separated by filtration, washed, and dried. patsnap.comgoogle.com This reactive crystallization process yields a stable, high-purity form of the antibiotic. mdpi.com

Crystallization Processes for this compound Formation

The formation of this compound crystals from the fermentation broth or a semi-purified solution is a critical step in its industrial production. This process is designed to isolate the desired compound with high purity and yield. Several crystallization methods are employed, including reactive, evaporative, and antisolvent crystallization. mdpi.com

Reactive Crystallization: This is a common industrial method where a thiocyanate salt solution is added to a solution containing the erythromycin base. The reaction between the erythromycin and the thiocyanate ions leads to the formation and precipitation of this compound crystals. google.com Key parameters such as pH, temperature, and the rate of addition of reagents are carefully controlled to ensure optimal crystal growth and purity. For instance, one process involves adding a 15% thiocyanate solution and adjusting the pH to 5.0-6.5 at a temperature of 5-30°C. google.com

Antisolvent Crystallization: In this technique, an "antisolvent" (a solvent in which this compound is poorly soluble) is added to a solution of this compound. This reduces the solubility of the compound, causing it to crystallize. mdpi.com For example, water can be used as an antisolvent for an acetone solution of erythromycin, as erythromycin is less soluble in water. mdpi.com The process often involves pre-treatment of the erythromycin-containing broth, extraction into a solvent like butyl acetate, and then precipitation by mixing with an acid like HSCN before crystallization in an alkaline solution with the addition of the antisolvent. mdpi.com

Solvent Selection and Temperature Control: The choice of solvent is crucial as it affects not only the yield but also the purity and crystalline form of the final product. Solvents like acetone, butyl acetate, and dichloromethane have been utilized in various processes. mdpi.comepo.orggoogleapis.com Acetone is favored in some methods for its ability to produce a high-purity product. googleapis.comgoogle.comgoogle.com Temperature is another critical parameter. Gradient cooling, for instance from 37°C down to -5°C, can be used to control the crystallization process and improve the content of the desired Erythromycin A isomer. epo.org The thermodynamic properties, such as solubility in different solvents (methanol, n-propanol, ethyl acetate, etc.) at various temperatures, are essential data for designing and optimizing these crystallization processes. nih.gov

Crystallization MethodKey Solvents/ReagentsTypical ParametersPrimary Outcome
Reactive CrystallizationErythromycin base solution, Thiocyanate salt solution (e.g., NaSCN, KSCN, NH4SCN) google.comgoogle.compH: 6.0-8.0, Temperature: 5-47°C google.comgoogle.comDirect formation and precipitation of this compound.
Antisolvent CrystallizationSolvent: Acetone; Antisolvent: Water mdpi.comAlkaline conditions for dissolution, followed by antisolvent addition. mdpi.comInduces crystallization by reducing solubility.
Recrystallization with Temperature GradientDichloromethane epo.orgDissolution at 37°C, followed by gradient cooling to -5°C under alkaline conditions. epo.orgFormation of high-purity crystals with increased Erythromycin A content. epo.org

Impurity Removal and Product Refinement Strategies

The fermentation broth from S. erythraea contains not only the desired Erythromycin A but also related impurities, primarily Erythromycin B and C, as well as mycelium, proteins, and pigments. mdpi.com Effective purification strategies are essential to achieve the high purity required for pharmaceutical applications.

Initial Filtration and Extraction: The process typically begins with the physical removal of solid impurities. Microfiltration is used to separate the mycelium and other particulates from the broth. mdpi.com The clarified broth then undergoes an extraction step. Butyl acetate is a commonly used solvent to extract the erythromycin base from the aqueous phase, leaving many water-soluble impurities behind. mdpi.comslideshare.net

Resin Filtration and Decolorization: To remove finer impurities, such as un-ionized organic particles and pigments, the extract is often passed through a resin filtration system. mdpi.com This step helps to decolorize the solution and further purify the erythromycin base before crystallization.

Purification via Crystallization: The crystallization process itself is a powerful purification step. The different solubilities of Erythromycin A, B, and C in specific solvent systems can be exploited to selectively crystallize the desired Erythromycin A thiocyanate, leaving a higher concentration of impurities in the mother liquor. epo.org Using non-halogenated solvents like ketones, esters, or alcohols during the treatment of impure this compound can effectively reduce the content of Erythromycin B to 3% or less. google.com Acetone, in particular, has been shown to be an effective solvent for preparing high-purity this compound where the content of Erythromycin A can exceed 85%. googleapis.comgoogle.comgoogle.com

Washing and Drying: After the crystals are separated from the suspension by filtration or centrifugation, they are washed to remove any remaining mother liquor and dissolved impurities. epo.orggoogle.com The washing solvent can be an organic solvent like acetone or simply purified water. epo.orggoogle.com Finally, the purified crystals are dried to remove residual solvents, resulting in the final, stable this compound product. epo.orgslideshare.net

Biosynthetic Pathway Elucidation and Genetic Engineering

The production of erythromycin is governed by a specific set of genes organized in a cluster on the chromosome of Saccharopolyspora erythraea. Understanding this pathway allows for targeted genetic engineering to improve both the quantity and quality of the antibiotic produced.

Enzymatic Steps in Erythromycin A, B, and C Biosynthesis

The biosynthesis of erythromycin begins with the creation of the macrolide ring, 6-deoxyerythronolide B (6-dEB), by the PKS enzymes. plos.org This precursor is then subjected to a series of post-PKS modifications by "tailoring" enzymes to produce the final active compounds. acs.org

Hydroxylation: The enzyme P450eryF (encoded by the eryF gene) catalyzes the hydroxylation of 6-dEB at the C-6 position to form erythronolide B. mdpi.com

Glycosylation: Two sugar moieties, L-mycarose and D-desosamine, are synthesized and attached to the erythronolide B ring. The attachment of L-mycarose at the C-3 position is followed by the attachment of D-desosamine at the C-5 position, resulting in the intermediate Erythromycin D. acs.org

Final Modifications (Branch Point): Erythromycin D is a key intermediate that sits at a branch point in the pathway leading to Erythromycins A, B, and C. mdpi.comacs.org

Erythromycin C: The enzyme EryK, a P450 hydroxylase, catalyzes the hydroxylation of Erythromycin D at the C-12 position to produce Erythromycin C. mdpi.com

Erythromycin B: The enzyme EryG, an O-methyltransferase, catalyzes the methylation of the mycarose sugar of Erythromycin D to produce Erythromycin B. mdpi.com

Erythromycin A: The final and most potent product, Erythromycin A, is formed either by the C-12 hydroxylation of Erythromycin B (by EryK) or by the methylation of Erythromycin C (by EryG). mdpi.com

Since Erythromycins B and C are less active and considered impurities in the final product, the efficiency of the final conversion steps catalyzed by EryK and EryG is critical for industrial production. asm.org

Molecular Biology of Gene Clusters Encoding Erythromycin Synthesis

The genes responsible for erythromycin biosynthesis are located together in a large gene cluster on the S. erythraea chromosome. nih.govresearchgate.net This cluster, spanning approximately 65 kb, contains all the necessary genetic information for producing the antibiotic. researchgate.net

eryA Genes: The cluster is centered around three large genes, eryAI, eryAII, and eryAIII, which code for the three multifunctional polyketide synthase (PKS) proteins that assemble the 6-dEB macrolide ring. nih.govresearchgate.net

eryB and eryC Genes: These gene sets are responsible for the biosynthesis and attachment of the two deoxysugars, L-mycarose (eryB) and D-desosamine (eryC). nih.govmicrobiologyresearch.org

eryF, eryG, and eryK Genes: These genes encode the crucial tailoring enzymes that modify the macrolide structure after its formation and glycosylation. eryF encodes the C-6 hydroxylase, eryK encodes the C-12 hydroxylase, and eryG encodes the O-methyltransferase. plos.orgnih.gov

ermE Gene: The cluster also contains the ermE gene, which provides self-resistance to the producing organism by encoding an rRNA methylase. nih.gov

The entire cluster is organized into several transcriptional units, with multiple promoters driving the expression of the genes. nih.gov

Gene(s)Encoded Enzyme/ProteinFunction in Biosynthesis
eryAI, eryAII, eryAIII6-deoxyerythronolide B synthase (DEBS) 1, 2, 3Assembly of the 14-membered polyketide macrolide ring (6-dEB). researchgate.net
eryB clusterVarious enzymesBiosynthesis and attachment of the sugar L-mycarose. microbiologyresearch.org
eryC clusterVarious enzymesBiosynthesis and attachment of the sugar D-desosamine. microbiologyresearch.org
eryFP450eryF (C-6 Hydroxylase)Hydroxylates 6-dEB to form erythronolide B. mdpi.com
eryKP450 Hydroxylase (C-12 Hydroxylase)Hydroxylates Erythromycin D to Erythromycin C, and Erythromycin B to Erythromycin A. mdpi.com
eryGO-methyltransferaseMethylates Erythromycin D to Erythromycin B, and Erythromycin C to Erythromycin A. mdpi.com

Genetic Tailoring for Enhanced Yield and Purity

Enhancing Precursor and Oxygen Supply: The production of erythromycin is metabolically demanding. Engineering strains to increase the supply of precursors, such as methylmalonyl-CoA, can boost production. asm.org Furthermore, since several steps in the biosynthetic pathway are oxygen-dependent (e.g., those catalyzed by P450 enzymes like EryF and EryK), improving oxygen availability can enhance yield. The introduction and expression of the Vitreoscilla hemoglobin gene (vhb) in an industrial S. erythraea strain has been shown to increase the final erythromycin titer by as much as 70%. nih.govresearchgate.net

Promoter Engineering: The level of gene expression can be fine-tuned by replacing the native promoters of key limiting genes with heterologous promoters of varying strengths. Using CRISPR/Cas9 technology, researchers have successfully engineered the promoters of multiple genes in the ery cluster. mdpi.com This multi-locus promoter engineering approach has resulted in strains with erythromycin production improved by up to 6-fold compared to the wild-type strain, demonstrating the power of precisely balancing the expression of multiple rate-limiting genes. mdpi.com

Industrial Process Optimization and Scale-Up

Translating the bioproduction of this compound from laboratory shake flasks to large-scale industrial fermenters requires careful optimization of numerous parameters. The goal is to maximize productivity and product concentration while maintaining cost-effectiveness and process stability.

The scale-up of erythromycin fermentation is generally considered to be reproducible, meaning that conditions optimized in pilot-plant settings can be effectively transferred to full-scale production plants with minor adjustments. unido.org The process begins with inoculum development, followed by large-scale fermentation where factors like nutrient feed, pH, temperature, and aeration are tightly controlled.

A critical aspect of industrial optimization is the recovery process. After fermentation, the erythromycin is isolated from the harvested broth. As detailed previously, this involves filtration of the mycelium, followed by solvent extraction of the erythromycin base. slideshare.netunido.org For bulk production, the formation of an intermediate salt like this compound is often preferred. The erythromycin-rich solvent can be concentrated under vacuum, and the thiocyanate salt is then precipitated by adding a solution of thiocyanic acid or a thiocyanate salt. unido.org This precipitation as a salt simplifies handling and purification at an industrial scale. The entire process is designed to be efficient, minimizing the loss of the active compound and ensuring the final product meets stringent quality standards. google.com The industry continues to focus on enhancing these production processes to achieve higher yields and greater cost-effectiveness to meet global demand. datainsightsmarket.com

Pilot Scale Production and Yield Enhancement

The pilot-scale production of this compound primarily focuses on optimizing the conversion of crude erythromycin, obtained from the fermentation of the bacterium Saccharopolyspora erythraea, into the thiocyanate salt with high purity and yield. A significant challenge in this process is the separation of the desired Erythromycin A from other closely related impurities such as Erythromycin B and C.

One patented method involves reacting industrial erythromycin with acetic acid and sodium thiocyanate in an aqueous solution. With a specific molar ratio of erythromycin, acetic acid, and sodium thiocyanate (1:1.30:1.15) and maintaining a pH of 7.2, a yield of approximately 95% can be achieved. However, the high cost of industrial-grade erythromycin often leads manufacturers to use a cruder form, which necessitates more efficient purification steps.

Another approach to enhance yield and purity at the pilot scale is the use of resin column chromatography for extraction and purification. This technique, when applied to microfiltered fermentation broth, has been shown to produce a high-quality this compound powder with an Erythromycin A content of over 80% and levels of Erythromycin B and C below 3%.

Table 1: Comparison of Different Pilot-Scale Production Methods for this compound
MethodKey Reagents/TechniquesReported Yield of Erythromycin APurity of Erythromycin A
Aqueous ReactionIndustrial Erythromycin, Acetic Acid, Sodium Thiocyanate~95%Dependent on starting material purity
Acetone CrystallizationCrude Erythromycin, Acetone, Thiocyanate Salt>90% (overall process)>80%
Resin Column ChromatographyMicrofiltered Broth, Butyl Acetate, Resin Column>90% (overall process)>80%

Techno-Economic Analysis of Production Processes

A comprehensive techno-economic analysis of this compound production is essential to ensure the commercial viability of the manufacturing process. This analysis involves a detailed evaluation of capital expenditure (CAPEX) and operating expenses (OPEX).

The operating costs include raw materials, utilities (water, electricity, steam), labor, and waste treatment. Financial expenses and depreciation of the manufacturing facility are also important considerations. A detailed cost analysis is crucial for establishing a competitive manufacturing plant for this compound.

Table 2: Illustrative Cost Drivers in this compound Production
Cost CategoryKey ComponentsSignificance
Capital Expenditure (CAPEX)Bioreactors, filtration systems, chromatography columns, crystallizers, dryersHigh initial investment
Operating Expenses (OPEX) - Raw MaterialsFermentation media (e.g., beet molasses, corn steep liquor), solvents (e.g., acetone, butyl acetate), thiocyanate salts, acids, and basesMajor contributor to variable costs
Operating Expenses (OPEX) - UtilitiesElectricity, steam, cooling waterSignificant operational cost
Operating Expenses (OPEX) - LaborSkilled operators, quality control personnelDependent on the level of automation
Operating Expenses (OPEX) - Waste TreatmentTreatment of fermentation wastewater and solvent wasteEnvironmental compliance cost

Environmental Impact Assessment of Industrial Synthesis

The industrial synthesis of this compound, like many pharmaceutical manufacturing processes, has the potential for significant environmental impact. A thorough environmental impact assessment (EIA) is crucial to identify, evaluate, and mitigate these effects.

A key area of concern is the generation of wastewater from the fermentation process. This wastewater can contain high levels of residual erythromycin, which, if released into the environment, can contribute to the development of antibiotic resistance. mdpi.com Studies have shown that high concentrations of erythromycin can inhibit anaerobic digestion processes, a common method for wastewater treatment. nih.gov Therefore, effective on-site treatment of this wastewater is essential.

The use of organic solvents in the extraction and purification stages also presents an environmental challenge. Solvents such as butyl acetate and acetone are often used in large quantities. While acetone is considered to have lower toxicity than butyl acetate, the release of any organic solvent into the atmosphere can contribute to air pollution. mdpi.com Process optimization to reduce the volume of solvents used is a key goal for minimizing the environmental footprint. Some modern preparation methods aim to reduce the consumption of organic solvents, thereby lowering production costs and reducing the generation of waste residues. researchgate.net

Table 3: Key Environmental Considerations and Mitigation Strategies in this compound Production
Environmental AspectPotential ImpactMitigation Strategy
Fermentation WastewaterHigh chemical oxygen demand (COD), residual antibiotics contributing to antibiotic resistanceOn-site anaerobic digestion and other advanced wastewater treatment technologies
Solvent EmissionsAir pollution (Volatile Organic Compounds - VOCs)Use of lower toxicity solvents, solvent recovery and recycling systems, process optimization to reduce solvent consumption
Solid WasteSpent biomass from fermentationPotential for use as a soil conditioner or in biogas production
Energy ConsumptionGreenhouse gas emissions from electricity and steam generationEnergy efficiency measures in fermentation and purification processes, use of renewable energy sources

Molecular Mechanisms of Action Bacterial Perspective

Inhibition of Ribosomal Protein Synthesis

The primary mode of action for erythromycin (B1671065) is the disruption of protein synthesis within the bacterial cell. toku-e.comdrugbank.comwikipedia.orgcarehospitals.com This inhibition is not a generalized event but a targeted interference with the function of the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins.

Binding Site Specificity on the Bacterial 50S Ribosomal Subunit

Erythromycin exhibits a strong and specific affinity for the large 50S ribosomal subunit of bacteria. toku-e.comdrugbank.comnih.govnih.gov This specificity is a cornerstone of its antibiotic activity. The binding occurs within the nascent peptide exit tunnel, a channel through which newly synthesized polypeptide chains emerge from the ribosome. mdpi.commdpi.com The precise location of this binding site is near the peptidyl transferase center (PTC), the catalytic core of the ribosome responsible for forming peptide bonds. mdpi.commdpi.com

Research has identified that the presence of certain ribosomal proteins, such as L4, is crucial for the binding of erythromycin. nih.gov Alterations in the L4 protein can lead to a failure of erythromycin to bind to the 50S subunit, resulting in resistance. nih.gov Interestingly, modifications in proteins of the smaller 30S subunit, such as S5 and S12, can sometimes restore erythromycin binding to a resistant 50S subunit, highlighting a functional interplay between the two ribosomal subunits. nih.gov

Interaction with 23S Ribosomal RNA

The binding of erythromycin to the 50S subunit is primarily mediated by its interaction with the 23S ribosomal RNA (rRNA), a major structural and catalytic component of the large subunit. drugbank.comnih.govmdpi.commdpi.com The antibiotic establishes hydrogen bonds with specific nucleotides within the 23S rRNA, most notably A2058 and A2059 (using E. coli numbering). mdpi.comresearchgate.net These interactions stabilize the position of the erythromycin molecule within the exit tunnel. mdpi.com

Mutations in the 23S rRNA, particularly in domain V where the PTC is located, are a common mechanism of bacterial resistance to erythromycin. toku-e.comnih.gov However, studies have also demonstrated a functional interaction between domain II and domain V of the 23S rRNA, where a deletion in domain II can lead to erythromycin resistance. nih.govnih.gov The 2'-hydroxyl group of erythromycin's desosamine (B1220255) sugar plays a significant role in this binding, forming multiple hydrogen bonds with the 23S rRNA. researchgate.net

Interference with Peptidyl Transferase and Translocation Reactions

By binding within the nascent peptide exit tunnel, erythromycin physically obstructs the path of the elongating polypeptide chain. drugbank.commdpi.commdpi.com This steric hindrance directly interferes with two critical steps in protein synthesis: peptidyl transfer and translocation.

While erythromycin does not directly inhibit the enzymatic activity of the peptidyl transferase center, its proximity to this site and its blockage of the exit tunnel effectively halt the elongation process. toku-e.comdrugbank.comprepp.in The ribosome is stalled after the synthesis of a short peptide, as the nascent chain cannot advance. nih.gov This leads to the premature dissociation of the peptidyl-tRNA from the ribosome, a phenomenon known as "drop-off". nih.gov

The process of translocation, where the ribosome moves along the mRNA to the next codon, is also inhibited. toku-e.comdrugbank.comwikipedia.orgprepp.in This inhibition prevents the transfer of the tRNA from the A-site to the P-site of the ribosome, further arresting protein synthesis. wikipedia.org

Impact on Bacterial Cellular Processes

The targeted inhibition of protein synthesis by erythromycin thiocyanate (B1210189) has profound consequences for bacterial cellular functions, ultimately leading to the control of bacterial populations.

Bacteriostatic Effects on Proliferation

Erythromycin is primarily considered a bacteriostatic antibiotic, meaning it inhibits the growth and proliferation of bacteria rather than directly killing them. wikipedia.orgcarehospitals.comnih.govdermnetnz.org By halting protein synthesis, erythromycin prevents the production of essential proteins required for bacterial replication, metabolism, and other vital processes. drugbank.com This cessation of growth allows the host's immune system to clear the infection. nih.gov At higher concentrations, erythromycin can exhibit bactericidal (bacteria-killing) properties against certain susceptible organisms. mdpi.com

Absence of Effect on Nucleic Acid Synthesis

The mechanism of action of erythromycin is highly specific to ribosomal protein synthesis. drugbank.compfizer.comfda.gov Extensive research has shown that erythromycin does not affect the synthesis of nucleic acids, namely DNA and RNA. drugbank.compfizer.comfda.gov This specificity distinguishes it from other classes of antibiotics that target DNA replication or transcription.

Molecular Dynamics and Structural Studies of Ribosome Binding

The precise mechanism by which erythromycin inhibits bacterial protein synthesis is a subject of intense investigation, with molecular dynamics simulations and crystallographic studies providing invaluable, high-resolution insights into its interaction with the ribosome.

Computational Modeling of Erythromycin-Ribosome Interactions

Computational approaches, particularly molecular dynamics (MD) simulations, have become essential tools for elucidating the dynamic nature of erythromycin's binding to the bacterial ribosome. These simulations complement static structural data by providing a view of the conformational changes and energetic landscapes that govern the drug-target interaction.

MD simulations have been employed to refine low-resolution crystal structures of the erythromycin-ribosome complex. tandfonline.com These refined models have revealed the crucial role of water molecules in mediating the interaction, forming hydrogen bond bridges between the antibiotic and its binding pocket on the 50S subunit. tandfonline.com Such simulations also highlight the importance of both hydrogen bond networks and hydrophobic interactions in stabilizing the binding of erythromycin. tandfonline.com Steered molecular dynamics simulations have further been used to investigate how erythromycin physically obstructs the passage of nascent polypeptide chains through the ribosomal exit tunnel. These studies show that erythromycin directly interacts with nascent peptides, and the force required to bypass the drug is dependent on the specific amino acid sequence of the peptide, with stronger electrostatic and dispersion interactions observed for peptides that are stalled by the antibiotic. psu.edu

Furthermore, computational modeling has been instrumental in understanding the development of resistance. Simulations have explored the impact of mutations in the ribosome, such as the A2058G mutation, and modifications like methylation by Erm methyltransferases. plos.org These models demonstrate that such alterations can lead to a structural rearrangement of the macrolide binding site, thereby reducing the binding affinity of the antibiotic. plos.org

Researchers have also utilized computational methods to design novel erythromycin derivatives with potentially enhanced binding capabilities. nih.govresearchgate.net By modeling the interactions of these new compounds, scientists can predict their binding affinity and inhibitory potential, guiding the synthesis of more effective antibiotics. nih.govresearchgate.net These simulations have explored how modifications to the desosamine sugar of erythromycin can influence its interaction with key rRNA nucleotides. researchgate.net

Simulation TypeKey FindingsReferences
Molecular Dynamics (MD) RefinementRevealed the importance of water-bridged hydrogen bonds and hydrophobic interactions in stabilizing erythromycin binding. tandfonline.com
Steered Molecular DynamicsDemonstrated direct interaction between erythromycin and nascent peptides, with sequence-dependent stalling forces. psu.edu
Combined GC-MC/MD SimulationsElucidated how ribosomal mutations and modifications lead to structural rearrangements and decreased drug binding. plos.org
Modeling of DerivativesGuided the design of new erythromycin analogs by predicting their binding interactions and potential efficacy. nih.govresearchgate.net

Crystallographic Insights into Binding Conformations

X-ray crystallography has provided the foundational atomic-level understanding of how erythromycin binds to the bacterial ribosome. High-resolution crystal structures of erythromycin in complex with the 70S ribosome from bacteria such as Thermus thermophilus have precisely mapped its binding site. nih.govnih.gov

These studies confirm that erythromycin binds within the nascent peptide exit tunnel (NPET), located on the large 50S ribosomal subunit. mdpi.comembopress.org Its binding site is situated near the peptidyl transferase center (PTC), the ribosomal core responsible for peptide bond formation, but does not directly inhibit this catalytic activity. mdpi.comembopress.org Instead, erythromycin physically obstructs the growing polypeptide chain, leading to premature termination of protein synthesis. mdpi.com

Crystallographic data have identified the specific interactions that anchor erythromycin in its binding pocket. The antibiotic's desosamine sugar moiety forms a hydrophobic cleft with key adenine (B156593) residues of the 23S rRNA, specifically A2058 and A2059. mdpi.compnas.org The cladinose (B132029) sugar is positioned near the tunnel wall, where it can interact with residue C2610. pnas.org These interactions are critical for the stable binding of the drug.

Interestingly, high-resolution structures have also shed light on the competitive relationship between erythromycin and other antibiotics, such as chloramphenicol (B1208). Although they bind to distinct sites—erythromycin in the NPET and chloramphenicol at the PTC—the structures reveal a direct collision between the two drugs when bound, explaining their observed competition. nih.govnih.gov

Recent advances using serial femtosecond X-ray crystallography have enabled the study of the ribosome at ambient temperatures, providing insights into conformational dynamics that may be different from those observed in cryogenic structures. biorxiv.org These studies have revealed minor conformational changes in residues near the erythromycin binding site, such as A2058, A2059, and U2062, highlighting the dynamic nature of the binding pocket. biorxiv.org

Ribosome SourceResolutionKey FindingsPDB EntriesReferences
Thermus thermophilus (70S)2.89 ÅUnambiguous placement of erythromycin in the NPET, demonstrating direct collision with chloramphenicol.Not specified in abstract nih.govnih.gov
Deinococcus radiodurans (50S)Not specified in abstractEarly structures suggesting non-overlapping binding sites with chloramphenicol.1JZY nih.gov
Escherichia coli (50S)Not specified in articleRevealed binding modes that varied significantly from those in non-pathogenic strains.Not specified in article mdpi.com
Thermus thermophilus (50S)3.99 ÅAmbient temperature structure showing conformational changes in binding site residues compared to cryo-structures.Not specified in abstract biorxiv.org

Bacterial Resistance Mechanisms to Erythromycin Thiocyanate

Target Site Modification

One of the most prevalent mechanisms of resistance to erythromycin (B1671065) thiocyanate (B1210189) is the alteration of its binding site on the bacterial ribosome, which prevents the antibiotic from interfering with protein synthesis.

The primary target for erythromycin is the 50S ribosomal subunit. Resistance can be conferred by the methylation of a specific adenine (B156593) residue (A2058 in Escherichia coli numbering) within the 23S ribosomal RNA (rRNA) component of this subunit. This post-transcriptional modification is carried out by a family of enzymes known as erythromycin ribosome methylases (Erm). The addition of one or two methyl groups to the N6 position of adenine reduces the binding affinity of macrolide antibiotics, including erythromycin, to the ribosome. nih.govnih.gov This decreased affinity allows protein synthesis to continue, rendering the antibiotic ineffective. nih.gov This type of resistance is often referred to as macrolide-lincosamide-streptogramin B (MLSB) resistance because it can confer cross-resistance to these antibiotic classes. explorationpub.com

The enzymes responsible for rRNA methylation are encoded by a diverse group of genes known as erm (erythromycin ribosome methylase) genes. nih.gov These genes are widespread among various bacterial species and are often located on mobile genetic elements such as plasmids and transposons, facilitating their horizontal transfer between bacteria. nih.gov Several classes of erm genes have been identified, with erm(A), erm(B), and erm(C) being among the most common in clinically significant bacteria like Staphylococcus aureus. nih.gov Another notable gene is erm(TR), which has been identified in Streptococcus pyogenes. nih.gov The expression of erm genes can be either constitutive, meaning the resistance is always present, or inducible, where exposure to a macrolide antibiotic triggers the expression of the methylase. nih.govyoutube.com

GeneOrganism(s)Expression
erm(A)Staphylococcus aureusInducible/Constitutive
erm(B)Streptococcus pneumoniae, Streptococcus pyogenesInducible/Constitutive
erm(C)Staphylococcus aureusInducible/Constitutive
erm(TR)Streptococcus pyogenesInducible

In addition to enzymatic modification of rRNA, resistance to erythromycin can also arise from mutations in the genes encoding ribosomal components. These mutations can alter the structure of the antibiotic's binding site, thereby reducing its affinity. Mutations in the 23S rRNA gene at or near the A2058 position can directly interfere with erythromycin binding. asm.org Furthermore, mutations in the genes encoding ribosomal proteins L4 and L22, which are located near the entrance of the nascent peptide exit tunnel where erythromycin binds, have been shown to confer resistance. nih.govoup.com These protein alterations can perturb the conformation of the 23S rRNA, indirectly affecting the antibiotic binding site. oup.com

Efflux Pump Systems in Bacterial Resistance

Another major strategy employed by bacteria to resist erythromycin thiocyanate is the active extrusion of the antibiotic from the cell through the action of efflux pumps. These membrane-bound protein complexes function to transport a wide variety of substrates, including antibiotics, out of the bacterial cytoplasm. wikipedia.org

Efflux pumps that confer resistance to macrolides belong to two main superfamilies: the ATP-Binding Cassette (ABC) transporters and the Major Facilitator Superfamily (MFS).

Major Facilitator Superfamily (MFS): These are secondary active transporters that utilize the proton motive force to expel substrates. The mef (macrolide efflux) genes, such as mef(A) and mef(E), encode MFS pumps that are a common cause of macrolide resistance, particularly in Streptococcus species. youtube.comnih.gov This type of resistance is often referred to as the M phenotype and typically confers resistance to 14- and 15-membered macrolides but not to lincosamides or streptogramin B antibiotics. youtube.com

ATP-Binding Cassette (ABC) Superfamily: These are primary active transporters that couple the hydrolysis of ATP to the transport of substrates across the cell membrane. nih.gov The msr (macrolide and streptogramin resistance) genes, such as msr(A) and msr(D), encode ABC transporters. nih.govnih.gov In some bacteria, such as Streptococcus pneumoniae, the Mef and Msr proteins can work together as a two-component efflux system. nih.govfrontiersin.org For instance, Mef(A) can form the transmembrane channel while Msr(D) provides the ATP-binding domains necessary for energy transduction. nih.govfrontiersin.org Another example is the MacAB-TolC system in Gram-negative bacteria, where MacB is the ABC transporter, MacA is a membrane fusion protein, and TolC is an outer membrane channel. nih.govnih.gov

Efflux Pump FamilyKey GenesEnergy SourceMechanism
Major Facilitator Superfamily (MFS)mef(A), mef(E)Proton Motive ForceSecondary Active Transport
ATP-Binding Cassette (ABC) Superfamilymsr(A), msr(D), mac(A), mac(B)ATP HydrolysisPrimary Active Transport

Efflux pumps are integral membrane proteins that form a channel through which antibiotics are expelled from the bacterial cell. wikipedia.org The process is energy-dependent, relying on either the proton motive force or ATP hydrolysis to drive the transport of the drug against its concentration gradient. nih.govwikipedia.org Once this compound enters the bacterial cytoplasm, these pumps recognize it as a substrate and actively transport it out of the cell before it can reach its ribosomal target. youtube.com This continuous removal of the antibiotic keeps the intracellular concentration below the threshold required to inhibit protein synthesis, allowing the bacteria to survive and proliferate in the presence of the drug. youtube.com

Enzymatic Inactivation of this compound

One of the primary mechanisms by which bacteria develop resistance to erythromycin is through the production of enzymes that chemically modify or degrade the antibiotic molecule, rendering it inactive. This enzymatic inactivation prevents the antibiotic from binding to its ribosomal target, thereby allowing protein synthesis to continue unimpeded.

Identification of Enzymes Catalyzing Drug Modification or Degradation

Two main classes of enzymes have been identified as responsible for the enzymatic inactivation of erythromycin and other macrolides: erythromycin esterases and macrolide phosphotransferases. nih.govasm.org

Erythromycin Esterases (Ere): These enzymes, notably EreA and EreB, catalyze the hydrolysis of the macrolactone ring, a core structural component of erythromycin. acs.orgresearchgate.netnih.govnih.gov This ring-opening event results in a linearized, inactive molecule that can no longer bind to the bacterial ribosome. researchgate.netresearchgate.net The genes encoding these esterases, ereA and ereB, are often found on mobile genetic elements like plasmids and integrons, which facilitates their spread among different bacterial species. researchgate.netnih.govnih.govmcmaster.canih.gov While both enzymes are clinically significant, they exhibit different substrate specificities. EreA has a narrower range and does not hydrolyze azithromycin (B1666446), whereas EreB confers resistance to a broader spectrum of 14- and 15-membered macrolides. nih.gov

Macrolide Phosphotransferases (Mph): This family of enzymes inactivates macrolides by transferring a phosphate (B84403) group from a donor molecule, like GTP, to the antibiotic. mcmaster.ca Specifically, they phosphorylate the 2'-hydroxyl group of the desosamine (B1220255) sugar, a critical moiety for ribosomal binding. asm.orgmcmaster.ca This modification sterically hinders the antibiotic's interaction with the 23S rRNA of the ribosomal subunit. nih.gov Genes encoding these enzymes, such as mphA, mphB, and mphC, have been identified predominantly in Gram-negative bacteria. oup.comnih.gov Like esterase genes, mph genes are also frequently located on plasmids. oup.com

Table 1: Key Enzymes in Erythromycin Inactivation
Enzyme ClassSpecific EnzymesEncoding GenesMechanism of ActionPrimary Bacterial Group
Erythromycin EsterasesEreA, EreBereA, ereBHydrolysis of the macrolactone ringGram-negative (e.g., Enterobacteriaceae)
Macrolide PhosphotransferasesMph(A), Mph(B), Mph(C)mphA, mphB, mphCPhosphorylation of the 2'-OH of the desosamine sugarGram-negative and Gram-positive bacteria

Biochemical Pathways of Inactivation

The biochemical pathways leading to the inactivation of erythromycin are distinct for esterases and phosphotransferases.

Hydrolysis by Esterases: The reaction catalyzed by erythromycin esterases (EreA and EreB) involves the hydrolytic cleavage of the ester bond within the 14-membered macrolactone ring. acs.orgresearchgate.netresearchgate.net This process effectively opens the ring structure. The resulting linearized product is unstable and can undergo further internal cyclization and dehydration, but it is fundamentally incapable of binding to the ribosomal target. nih.govresearchgate.net This hydrolytic inactivation is a major resistance mechanism against 14- and 15-membered macrolides. nih.gov

Phosphorylation by Phosphotransferases: Macrolide phosphotransferases (Mphs) utilize a different strategy. These enzymes catalyze the GTP-dependent phosphorylation of the hydroxyl group at the C2' position of the desosamine sugar attached to the macrolactone ring. mcmaster.camcmaster.ca The addition of the bulky, negatively charged phosphate group prevents the antibiotic from effectively docking into its binding site within the peptide exit tunnel of the 50S ribosomal subunit. nih.govresearchgate.net Different Mph enzymes have varying substrate preferences; for instance, Mph(A) preferentially inactivates 14-membered macrolides like erythromycin, while Mph(B) has a broader spectrum that includes 16-membered macrolides. mcmaster.caoup.com

Phenotypic and Genotypic Characterization of Resistance

Identifying the specific resistance mechanisms present in a bacterial isolate is crucial for clinical diagnostics and epidemiological surveillance. This is achieved through a combination of phenotypic tests and molecular techniques.

Detection of Macrolide-Lincosamide-Streptogramin B (MLSB) Phenotypes

The MLSB resistance phenotype indicates cross-resistance to macrolides, lincosamides, and streptogramin B antibiotics. This phenotype is typically conferred by erm genes, which encode methyltransferases that modify the 23S rRNA target site. nih.govoup.com Although target modification is a separate mechanism from enzymatic inactivation, its detection is often performed alongside tests for other forms of erythromycin resistance.

The MLSB phenotype can be either constitutive (resistance is always expressed) or inducible (resistance is expressed only in the presence of an inducing agent, such as erythromycin). Inducible MLSB resistance is commonly detected in staphylococci and streptococci using the disk approximation test, or "D-test." In this test, an erythromycin disk is placed near a clindamycin (a lincosamide) disk on an agar (B569324) plate inoculated with the test organism. If the strain has inducible resistance, the erythromycin will induce the expression of the erm gene, leading to a flattening of the clindamycin inhibition zone adjacent to the erythromycin disk, forming a characteristic 'D' shape.

Table 2: MLSB Resistance Phenotypes
PhenotypeDescriptionTypical Genetic DeterminantD-Test Result
Constitutive MLSBResistant to erythromycin and clindamycin.erm genes with mutated regulatory regionsResistant to both disks (no zones)
Inducible MLSB (iMLSB)Resistant to erythromycin, appears susceptible to clindamycin, but resistance is induced by erythromycin.erm genes with functional regulatory regionsFlattening of the clindamycin zone ("D" shape)
MS PhenotypeResistant to macrolides and streptogramin B but susceptible to lincosamides. Often due to efflux pumps.msr(A), mef(A)Circular clindamycin inhibition zone (Negative)

Molecular Techniques for Resistance Gene Identification (e.g., PCR)

Molecular methods, particularly the Polymerase Chain Reaction (PCR), are highly effective for the rapid and specific identification of the genes responsible for erythromycin resistance. asm.orgnih.gov PCR assays use specific primers designed to amplify target DNA sequences unique to known resistance genes. asm.org

This technique allows for the direct detection of genes encoding for:

Erythromycin Esterases (ereA, ereB)

Macrolide Phosphotransferases (mphA, mphB)

Ribosomal Methylases (ermA, ermB, ermC, etc.) oup.com

Efflux Pumps (mefA, msrA)

Multiplex PCR assays have been developed to simultaneously screen for several different resistance genes in a single reaction, providing a comprehensive resistance profile for a given isolate. asm.orgasm.orgnih.gov Furthermore, real-time PCR can be used to quantify the abundance of these resistance genes in various environments, such as in livestock manure, which is considered a significant reservoir for these genes. nih.govasm.org These molecular tools are invaluable for surveillance studies tracking the prevalence and spread of specific erythromycin resistance determinants. asm.orgnih.gov

Strategies for Overcoming Bacterial Resistance

The rise of erythromycin resistance necessitates the development of new strategies to maintain the clinical efficacy of macrolides and related antibiotics. Current approaches focus on several key areas:

Development of Novel Antibiotics: A primary strategy is the creation of new macrolide derivatives that are poor substrates for the resistance enzymes or that can overcome target-site modifications. The ketolides, a newer generation of macrolides, were designed specifically to be effective against macrolide-resistant strains. oup.com They exhibit enhanced binding to the ribosome and are less affected by some resistance mechanisms. oup.com

Antibiotic Adjuvants and Potentiators: This approach involves combining existing antibiotics with non-antibacterial compounds that can overcome resistance mechanisms. nih.govpreprints.orgpreprints.org These "potentiators" or "adjuvants" can work by inhibiting the enzymes that inactivate the antibiotic or by blocking efflux pumps that remove the drug from the bacterial cell. For example, some compounds have shown the ability to inhibit the MsrA efflux protein in Staphylococcus aureus, thereby reducing the minimum inhibitory concentration (MIC) of erythromycin. nih.gov

Alternative Therapies: Research into non-antibiotic approaches is also gaining traction. These strategies include bacteriophage therapy, the use of antimicrobial peptides, and immunotherapeutic approaches. nih.gov While still largely in developmental stages, these novel therapies hold promise for treating infections caused by multidrug-resistant bacteria.

Investigation of Potential Inhibitors of Resistance Mechanisms

A key strategy to overcome erythromycin resistance is the development of compounds that directly inhibit the bacterial resistance machinery, thereby resensitizing resistant strains to the antibiotic. Research has focused on two main targets: the Erm methyltransferase enzymes and the macrolide efflux pumps.

Inhibitors of Erm Methyltransferases:

The Erm family of enzymes confers high-level resistance to macrolides, lincosamides, and streptogramin B antibiotics (MLSB resistance) by methylating an adenine residue (A2058) in the 23S rRNA. researchgate.netnih.gov This modification prevents erythromycin from binding to its ribosomal target. nih.govacs.org Consequently, inhibiting these enzymes is a promising approach to reverse this form of resistance.

Using techniques like NMR-based screening and parallel synthesis, researchers have identified novel inhibitors. nih.govacs.org For instance, a series of triazine-containing compounds were found to bind to the S-adenosylmethionine (SAM) binding site on the ErmAM protein, inhibiting its methyltransferase activity in the low micromolar range. nih.gov These non-nucleoside inhibitors are advantageous as they may offer greater selectivity for Erm enzymes over other methyltransferases that use SAM as a cofactor. acs.org

Further research employing molecular docking and virtual screening of compound databases has identified other potential inhibitors of the ErmC' methyltransferase. researchgate.netnih.gov These studies aim to find compounds that can block both the cofactor and substrate-binding pockets of the enzyme. researchgate.netnih.gov

Compound ID (ZINC Database)Target EnzymeIC₅₀ (μM)Inhibition ModelReference
32747906ErmC'100Non-competitive researchgate.netnih.gov
62022572ErmC'116Not specified nih.gov
49032257ErmC'110Not specified nih.gov

This table presents data on inhibitors identified for the ErmC' methyltransferase, including their half-maximal inhibitory concentration (IC₅₀) values.

Inhibitors of Efflux Pumps:

Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, preventing them from reaching their intracellular targets. nih.gov Genes such as mef (macrolide efflux) encode pumps specific to macrolides. nih.gov The development of efflux pump inhibitors (EPIs) is another critical strategy to combat this resistance mechanism.

Studies have shown that compounds like thioridazine, chlorpromazine, and verapamil can significantly reduce resistance to macrolides in Mycobacterium avium complex by inhibiting efflux pump activity. nih.gov The use of these EPIs leads to increased intracellular retention of the antibiotic. nih.gov Other research has identified compounds that can reverse erythromycin resistance in clinical isolates of Staphylococcus aureus. nih.gov These agents act by reducing the minimum inhibitory concentration (MIC) of erythromycin, effectively restoring its potency.

Inhibitor CompoundBacterial StrainFold Reduction in Erythromycin MICReference
DoxorubicinS. aureus8-fold nih.gov
NeomycinS. aureus16-fold nih.gov
OmeprazoleS. aureusSignificant reduction noted nih.gov
KetoprofenS. aureus8-fold nih.gov

This table illustrates the efficacy of various compounds in reducing the Minimum Inhibitory Concentration (MIC) of erythromycin against resistant Staphylococcus aureus isolates.

Synergistic Approaches with Other Molecular Agents

Combination therapy, where erythromycin is co-administered with another molecular agent, represents a further approach to overcome resistance. wikipedia.org This strategy relies on a synergistic effect, where the combined antibacterial activity is greater than the sum of the individual agents. wikipedia.org The secondary agent may not have intrinsic antibacterial activity but can enhance the efficacy of erythromycin by targeting resistance mechanisms or other essential bacterial pathways.

One such approach involves using agents that permeabilize the bacterial outer membrane, a significant barrier in Gram-negative bacteria. The amphiphilic cationic steroid antibiotic, Ceragenin CSA-13, has been shown to depolarize the bacterial outer membrane. researchgate.net When used in combination with erythromycin, it significantly reduces the antibiotic's MIC in a high percentage of multi-drug resistant Gram-negative pathogens. researchgate.net

Short antibacterial peptides have also demonstrated synergistic interactions with erythromycin against Escherichia coli. oup.com The synergy may result from increased permeability of the bacterial membranes, allowing greater access for erythromycin to its intracellular ribosomal target. oup.com The in vitro antibacterial effect of erythromycin was increased up to 24-fold when combined with these peptides. oup.com

Beyond other antibiotics and peptides, non-antibiotic compounds have also been identified as potential synergistic partners. In studies against erythromycin-resistant S. aureus, compounds such as quinine, fosfomycin, and ketoprofen were found to combat and reverse resistance, demonstrating additive or synergistic effects when combined with macrolides. nih.gov This highlights the potential for repurposing existing drugs to serve as adjuvants in antibiotic therapy.

Chemical Modification and Derivative Synthesis

Synthesis Pathways for Erythromycin (B1671065) Thiocyanate (B1210189) Derivatives

The synthesis of advanced macrolide derivatives from erythromycin thiocyanate involves targeted chemical modifications at specific positions on the molecule. These modifications are generally focused on the aglycone (the macrolactone ring) or the appended sugar units. ingentaconnect.com

The macrolactone ring of erythromycin is a primary target for chemical derivatization. Key modifications include:

C-9 Carbonyl Group: The ketone at the C-9 position is a common site for modification. It can be converted into an oxime group, which is a critical step in the synthesis of several advanced macrolides. mdpi.comingentaconnect.com For instance, the formation of an N-oxime side chain is characteristic of roxithromycin (B50055). mdpi.com

C-6 Hydroxyl Group: Methylation of the hydroxyl group at the C-6 position significantly improves the acid stability of the resulting compound. This modification is a hallmark of clarithromycin (B1669154). mdpi.com

C-11/C-12 Hydroxyl Groups: These adjacent hydroxyl groups can be reacted to form cyclic derivatives. The formation of an 11,12-cyclic carbonate has been explored to enhance antibacterial activity. ingentaconnect.comnih.gov Other cyclic analogues, such as thiocarbamates and carbazates, have also been synthesized to explore new biological activities. researchgate.net

Ring Expansion: A significant modification involves the expansion of the 14-membered lactone ring into a 15-membered ring. This is achieved through a Beckmann rearrangement of the erythromycin A 9-oxime intermediate, leading to the insertion of a nitrogen atom into the ring to form the azalide class of antibiotics, most notably azithromycin (B1666446). mdpi.com

The two sugar moieties attached to the erythronolide core, L-cladinose at C-3 and D-desosamine at C-5, are also targets for modification to influence the drug's activity and resistance profile. ingentaconnect.com

Desosamine (B1220255) Sugar (D-desosamine): Modifications to this amino sugar can impact the compound's interaction with the bacterial ribosome.

Cladinose (B132029) Sugar (L-cladinose): Removal or replacement of the cladinose sugar is a key feature of the ketolide class of antibiotics. While it was once believed that cladinose was essential for activity, its replacement with a keto group at the C-3 position, combined with other modifications, led to ketolides that are effective against macrolide-resistant pathogens. ingentaconnect.comnih.gov

Intermediate Compound Synthesis from this compound

This compound is the precursor for key intermediates that are foundational to the synthesis of more advanced and clinically significant macrolides. guidechem.comguidechem.comgoogle.comepo.org

Erythromycin A 9-oxime is a pivotal intermediate in the synthesis of azithromycin, clarithromycin, and roxithromycin. google.comgoogle.com The synthesis process typically starts with crude this compound. The general steps involve reacting this compound with hydroxylamine (B1172632) hydrochloride in the presence of an acid-binding agent and a suitable solvent system. google.com

One described method involves dissolving this compound in an organic solvent like methanol (B129727) or ethanol (B145695), adding hydroxylamine hydrochloride and an acid-binding agent (such as sodium bicarbonate), and heating the mixture to facilitate the oximation reaction at the C-9 position. google.comchemicalbook.com The resulting erythromycin A 9-oxime can then be isolated, sometimes as a thiocyanate salt, before proceeding to the next synthesis step. google.comgoogleapis.com The use of crude this compound lowers production costs and reduces environmental pollution. google.com

Table 1: Synthesis of Erythromycin A 9-oxime from this compound

Starting Material Reagents Solvent Key Transformation Product Reference
This compound Hydroxylamine hydrochloride, Acid-binding agent (e.g., sodium bicarbonate) Organic solvent (e.g., methanol, ethanol) Conversion of C-9 ketone to oxime Erythromycin A 9-oxime google.com

This compound is the established starting material for the industrial production of major second-generation macrolides. guidechem.comgoogle.comgoogleapis.com

Azithromycin: The synthesis of azithromycin, a 15-membered azalide, begins with the formation of erythromycin A 9-oxime from this compound. mdpi.comgoogle.com The oxime undergoes a Beckmann rearrangement, followed by reduction and methylation to yield azithromycin. google.comresearchgate.net A one-pot method has been developed where erythromycin oxime thiocyanate is dissolved and undergoes rearrangement and reduction reactions successively. google.com

Roxithromycin: As a derivative of erythromycin, the synthesis of roxithromycin also originates from this compound, proceeding through the crucial erythromycin A 9-oxime intermediate. guidechem.comguidechem.comgoogle.com

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies investigate how specific chemical modifications to the erythromycin scaffold influence its biological activity. These studies are crucial for designing new derivatives with improved potency and a better resistance profile.

Key findings from SAR studies on erythromycin derivatives include:

C-3 Position: The removal of the cladinose sugar at the C-3 position and its replacement with a keto group (as seen in ketolides) can lead to compounds that are active against macrolide-lincosamide-streptogramin B (MLSB) resistant pathogens. ingentaconnect.comnih.gov This modification allows the derivative to bind effectively to methylated ribosomes. acs.org

C-6 Position: Modification at the C-6 position is critical. For instance, the introduction of a methoxyl group (as in clarithromycin) enhances acid stability. mdpi.complos.org Tethering aryl groups to the C-6 position has led to the discovery of novel derivatives with potent activity against multidrug-resistant respiratory pathogens. acs.org

C-9 Position: The conversion of the C-9 carbonyl to an O-alkyloxime group, a defining feature of roxithromycin, has been shown to have a limited influence on the intrinsic antibacterial activity but improves pharmacokinetic properties. mdpi.complos.org

C-11 and C-12 Positions: The formation of a cyclic carbonate between the C-11 and C-12 hydroxyls can increase antibacterial activity, suggesting a better fit within the bacterial ribosome. nih.gov

Sugar Moieties: Modifications to the 4" position of the cladinose sugar with acyl, carbamate, or alkyl groups have been explored. It is believed that extensions at this position can orient into the peptidyl transferase center of the ribosome and interfere with polypeptide formation. ingentaconnect.comnih.gov

Table 2: Summary of Key Structure-Activity Relationships in Erythromycin Derivatives

Modification Site Chemical Change Impact on Activity/Properties Example Compound Class Reference
C-3 Replacement of cladinose with a keto group Activity against MLSB-resistant pathogens Ketolides ingentaconnect.comnih.gov
C-6 Methylation of hydroxyl group Increased acid stability Clarithromycin mdpi.com
C-6 Addition of tethered aryl groups Potent activity against resistant pathogens Experimental C-6 derivatives acs.org
C-9 Conversion of ketone to O-alkyloxime Improved pharmacokinetics Roxithromycin mdpi.complos.org
C-11, C-12 Formation of a cyclic carbonate Enhanced antibacterial activity 11,12-Cyclic Carbonates nih.gov

Correlation of Structural Modifications with in vitro Antimicrobial Efficacy

The antimicrobial potency of erythromycin derivatives is intrinsically linked to their structural architecture. Modifications at various positions of the macrolactone ring and its sugar moieties can significantly influence their ability to inhibit bacterial protein synthesis.

Key structural modifications and their effects on in vitro antimicrobial activity include:

Modifications at the C-9 Ketone Group: The ketone at the C-9 position is a frequent target for modification to enhance acid stability and antimicrobial action. Conversion of the C-9 ketone to an N-oxime derivative has been a pivotal step in the synthesis of newer macrolides like roxithromycin. mdpi.com Further, the Beckmann rearrangement of the 9(E)-erythromycin A oxime leads to the formation of a 15-membered ring structure, the azalides, with azithromycin being a prominent example. mdpi.comscirp.org These C-9 modifications have been shown to yield derivatives with potent in vitro activity, sometimes equivalent to the parent erythromycin A against susceptible strains. jlu.edu.cnresearchgate.net

Alkylation of Hydroxyl Groups: The hydroxyl groups at positions C-6, C-11, and C-12 are crucial for both activity and stability. Methylation of the C-6 hydroxyl group, as seen in clarithromycin, prevents the internal hemiketalization that leads to inactivation in acidic environments, while maintaining potent antimicrobial efficacy. mdpi.commdpi.com O-alkylation at the C-11 hydroxyl group has also been explored, with 11-O-methylerythromycin A showing slightly less activity than erythromycin A, while 6,12-di-O-methylerythromycin A demonstrated comparable in vitro activity. nih.gov Conversely, O-methylation at the C-4" position of the cladinose sugar has been found to decrease antibacterial activity. nih.gov

Modifications of the Sugar Moieties: The desosamine sugar at C-5 is essential for antibacterial activity, and its removal leads to a significant loss of potency. scirp.org However, the cladinose sugar at C-3 can be modified or even replaced. The development of ketolides, where the cladinose is replaced by a keto group, represents a significant advancement, as these derivatives can evade certain types of bacterial resistance. researchgate.net Esterification at the 2'-hydroxyl group of the desosamine sugar has also been investigated, with some amino acid ester prodrugs showing enhanced activity against specific bacterial strains. chemistryjournal.net

The following interactive table summarizes the in vitro antimicrobial efficacy of various erythromycin derivatives based on their structural modifications.

Derivative Class Structural Modification Effect on In Vitro Antimicrobial Efficacy Example Compound(s)
Neomacrolides C-9 ketone modification to an N-oxime or incorporation into a 15-membered ring.Often comparable activity to erythromycin A against susceptible strains; improved activity against some Gram-negative bacteria.Roxithromycin, Dirithromycin, Azithromycin
6-O-Alkyl Derivatives Methylation of the C-6 hydroxyl group.Comparable or slightly enhanced activity compared to erythromycin A; improved acid stability.Clarithromycin
11,12-Carbonates Formation of a cyclic carbonate between C-11 and C-12 hydroxyls.Can exhibit antibacterial activities twice that of erythromycin A. scirp.orgscirp.org11,12-carbonate derivatives of erythromycin
Ketolides Replacement of the C-3 cladinose sugar with a keto group.Improved activity against some erythromycin-resistant strains.Telithromycin
2'-Esters Esterification of the 2'-hydroxyl group of the desosamine sugar.Some derivatives show enhanced activity against specific strains like S. aureus. chemistryjournal.netErythromycin-2'-esters

Impact of Chemical Changes on Molecular Stability (e.g., acidic stability)

A significant drawback of erythromycin is its instability in acidic conditions, such as those found in the stomach. This instability leads to the formation of inactive degradation products, primarily anhydroerythromycin A, which can also cause gastrointestinal side effects. asm.orgnih.gov Consequently, a primary focus of chemical modification has been to enhance the acid stability of erythromycin.

The key chemical changes that improve molecular stability are:

Modification of the C-9 Ketone and C-6 Hydroxyl: The acid-catalyzed degradation of erythromycin is initiated by an intramolecular reaction between the C-9 ketone and the C-6 hydroxyl group, followed by dehydration. nih.govnih.gov By modifying either of these functional groups, this degradation pathway can be blocked. The methylation of the C-6 hydroxyl to produce clarithromycin is a successful strategy to prevent this internal reaction. mdpi.com Similarly, converting the C-9 ketone to an oxime ether, as in roxithromycin, or an amino group, as in dirithromycin, also significantly improves acid stability. mdpi.com

Expansion of the Macrolactone Ring: The synthesis of azalides, such as azithromycin, involves the expansion of the 14-membered lactone ring to a 15-membered ring through the incorporation of a nitrogen atom. This fundamental change to the macrocyclic structure results in a compound with enhanced stability in acidic environments. mdpi.com

Formation of Conjugates: Another approach to improve stability involves the creation of erythromycin conjugates. For instance, covalently attaching a group like adamantane-1-carbohydrazide (B96139) to erythromycin via a pH-degradable hydrazone bond has been shown to improve stability in acidic conditions. nih.govnih.govresearchgate.netconsensus.app The idea is that the conjugate remains stable until it reaches the slightly acidic environment of an infection site, where the bond is cleaved to release the active erythromycin. nih.govnih.gov

Investigation of Conformation and Stereochemistry in Biological Activity

The three-dimensional structure, or conformation, and the specific spatial arrangement of atoms (stereochemistry) of erythromycin and its derivatives are critical for their biological activity. These factors dictate how the molecule binds to its target, the 50S ribosomal subunit of bacteria, thereby inhibiting protein synthesis.

Key findings on the role of conformation and stereochemistry include:

Essential Stereochemical Features: Structure-activity relationship studies have identified several stereochemical features that are essential for maintaining antibacterial activity. These include the specific conformations of the methyl groups at positions 2, 4, 6, 8, 10, and 12, and the hydroxyl groups at positions 6, 11, and 12. scirp.org The integrity of the lactone macrocycle is also paramount. scirp.org

Conformational Flexibility and Ribosomal Binding: Erythromycin A exists in a folded conformation in solution, which is crucial for its binding to the ribosome. beilstein-journals.org The desosamine sugar, in particular, plays a key role in orienting the molecule within the ribosomal exit tunnel. beilstein-journals.org While erythromycin B, which lacks the C-12 hydroxyl group, has a similar conformation to erythromycin A and comparable antibacterial activity, its improved acid stability makes it an interesting compound for further study. rsc.orgresearchgate.net

Ribosomal Interactions: The biological activity of macrolides is a direct result of their interactions with the nucleotides of the 23S rRNA within the 50S ribosomal subunit. beilstein-journals.orgresearchgate.net The hydroxyl groups at C-6, C-11, and C-12, along with the desosamine sugar, form key hydrogen bonds and other interactions with the ribosome. beilstein-journals.org Modifications that enhance these interactions or create new ones can lead to derivatives with improved potency.

Advanced Analytical Methodologies and Quality Control

Chromatographic Techniques for Analysis and Quantification

Chromatography is a cornerstone of pharmaceutical analysis, and various methods are employed for erythromycin (B1671065) thiocyanate (B1210189).

The development and validation of High-Performance Liquid Chromatography (HPLC) methods are essential for the reliable analysis of erythromycin thiocyanate. A robust HPLC method was developed to determine the potency of this compound in bulk materials and commercial products. This method demonstrated specificity, linearity, accuracy, and precision, making it suitable for quality control laboratories. The validation process ensures that the analytical method is fit for its intended purpose, providing confidence in the results obtained. Another study focused on developing a simple, rapid, and reliable HPLC method for quantifying erythromycin in chicken plasma, which can be adapted for this compound analysis.

Parameter Finding Reference
Specificity The method is able to separate and quantify erythromycin from its degradation products and other related substances.
Linearity A linear relationship was observed between the concentration of this compound and the peak area response.
Accuracy The method accurately measures the known concentration of this compound in a sample.
Precision The method provides consistent and reproducible results for repeated analyses of the same sample.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for determining the content and related substances of this compound. This method is effective in separating erythromycin from its potential impurities, such as anhydroerythromycin A, erythromycin A enol ether, and erythromycin A N-oxide. A validated RP-HPLC method is crucial for ensuring that the levels of these impurities are within the acceptable limits set by pharmacopeias. The European Pharmacopoeia outlines an RP-HPLC method for the analysis of erythromycin, which serves as a basis for the quality control of its thiocyanate salt.

Related Substance Typical Separation Method Significance
Anhydroerythromycin ARP-HPLCA degradation product that needs to be monitored to ensure product stability.
Erythromycin A enol etherRP-HPLCAn impurity that can affect the potency and safety of the drug.
Erythromycin A N-oxideRP-HPLCA potential impurity from the manufacturing process or degradation.

Thin-Layer Chromatography (TLC) provides a simpler and more rapid method for the qualitative assessment of this compound purity. While not as quantitative as HPLC, TLC is a valuable tool for screening and identification purposes. The European Pharmacopoeia describes a TLC method for identifying erythromycin and detecting related substances. This method involves spotting the sample onto a TLC plate, developing it with a suitable mobile phase, and visualizing the separated spots under UV light or with a specific spray reagent.

Spectroscopic Characterization and Structural Elucidation

Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound and its related compounds.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HR-MS/MS) is a powerful tool for identifying and profiling metabolites of erythromycin. This technique combines the separation capabilities of liquid chromatography with the high mass accuracy and fragmentation capabilities of mass spectrometry. A study utilizing LC-HR-MS/MS on Orbitrap technology successfully identified 33 metabolites of erythromycin in rat bile, providing valuable insights into its metabolic pathways. This level of detailed metabolite profiling is crucial for understanding the biotransformation of the drug in vivo.

Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and widely accessible method used for the detection and quantification of this compound. Erythromycin exhibits a characteristic UV absorbance maximum, which can be utilized for its quantification. The European Pharmacopoeia specifies a UV-Vis spectrophotometric method for the assay of erythromycin. This method is often used in conjunction with other techniques, such as HPLC, where the UV detector is employed to monitor the elution of the compound.

Bioanalytical Assay Development and Validation

Bioanalytical assays are crucial for determining the biological activity of this compound. These methods are developed and validated to ensure they are accurate, reproducible, and specific for the intended analysis.

The quantitative determination of this compound's potency is often performed using microbiological bioassays. These assays are based on the principle of comparing the inhibition of growth of a susceptible microorganism by the test sample with that of a reference standard of known activity. cabidigitallibrary.org The agar (B569324) diffusion method is a widely used technique for this purpose. researchgate.netnih.gov

In this method, a vertical cylinder containing a solution of the antibiotic is placed on a solidified agar layer in a petri dish that has been inoculated with a sensitive microorganism. cabidigitallibrary.org The antibiotic diffuses from the cylinder into the agar, creating a zone of growth inhibition. The diameter of this inhibition zone is directly proportional to the logarithm of the antibiotic concentration. cabidigitallibrary.org Commonly used test organisms for erythromycin bioassays include Bacillus subtilis and Staphylococcus aureus. nih.govijbio.com

A study validating a microbiological assay for this compound in a veterinary premix utilized the method described in the European Pharmacopoeia. nih.gov The results of this assay demonstrated a linear model, and it was determined that fewer than four replicates were needed to obtain a valid result. nih.gov Another study on various erythromycin formulations found minimum inhibitory concentrations (MICs) ranging from 0.5-2 µg/ml for the tested samples, with the reference erythromycin showing an MIC of 0.5 µg/ml against S. aureus and 1.0 µg/ml against B. subtilis. ijbio.com

To enhance the reproducibility and accuracy of microbiological bioassays for erythromycin, various experimental designs and statistical methods are employed. Traditional designs include the symmetric or balanced (2 x 2) assays and those with interpolation in a standard curve (5 x 1). nih.gov

A study proposed an alternative experimental design, the 3 x 1 design, which utilizes three doses of a standard and one dose of the sample on a single plate. researchgate.netnih.gov This design combines the features of the 2 x 2 and 5 x 1 assays. researchgate.netnih.gov The validation of this method for erythromycin microbiological assay by agar diffusion demonstrated its adequacy in meeting linearity, precision, and accuracy standards, proving it to be a viable alternative for erythromycin analysis. researchgate.netnih.gov The validation of an analytical method for the quantitative determination of this compound in a medicated premix also confirmed the reproducibility of the microbiological method. nih.gov

Purity Profiling and Stability Studies

Purity profiling and stability studies are essential for ensuring the quality and shelf-life of this compound. These studies involve the identification and quantification of related substances and degradation products.

This compound is a mixture of related compounds, with Erythromycin A being the major and most active component. google.comgoogle.com Erythromycin B and Erythromycin C are common related impurities. researchgate.net The quality and content of this compound are primarily assessed by determining the content of Erythromycin A. google.com

Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) is a widely used method for the determination of this compound and its related substances. researchgate.netmagtechjournal.com One study utilized two different high pH stability C18 columns for content determination and related substances analysis. researchgate.netmagtechjournal.com The mobile phase composition was found to have the greatest influence on the retention and selectivity of the separation. magtechjournal.com This method demonstrated good reproducibility for both content determination and related substances analysis. researchgate.netmagtechjournal.com

The content of Erythromycin A in different this compound samples can vary. For instance, analysis of samples from two different manufacturers showed Erythromycin A content to be in the ranges of 68.2%–71.8% and 73.8%–76.0%. google.comgoogle.com However, through specific preparation processes, it is possible to obtain this compound with a significantly higher content of Erythromycin A, with some methods yielding over 80%. google.comgoogle.com

Table 1: RP-HPLC Method Parameters for this compound Analysis

Parameter Content Determination Related Substances Analysis
Column Agilent Zorbax Extend-C18 Waters XTerra® RP18
Mobile Phase Water:0.01 mol·L⁻¹ dibasic sodium phosphate (B84403) buffer (pH 10.3):acetonitrile (18:35:47) Water:0.01 mol·L⁻¹ dibasic sodium phosphate buffer (pH 10.3):acetonitrile (25:35:40)
Flow Rate 1.0 mL/min 1.0 mL/min
Column Temperature ~50 °C ~50 °C
UV Detection 210 nm 210 nm

Source: researchgate.netmagtechjournal.com

Erythromycin is known to be unstable, particularly in acidic solutions. researchgate.netnih.govnih.gov The degradation of Erythromycin A, the main component of this compound, follows specific kinetic models depending on the conditions.

In acidic solutions, Erythromycin A degradation is significantly influenced by pH. researchgate.netnih.gov One study described the degradation kinetics of Erythromycin A in the presence of thiocyanate ions in an acid solution with the equation rA = 1.93×10⁴CAC1.59H+. researchgate.net The presence of thiocyanate ions was found to decrease the degradation rate of Erythromycin A. researchgate.net Under acidic conditions, Erythromycin A can undergo intramolecular dehydration to form anhydroerythromycin A. nih.gov

Degradation can also be induced by other means, such as ozonation and advanced oxidation processes (AOPs). nih.gov The treatment of Erythromycin A with ozone can lead to the formation of several degradation products. nih.govresearchgate.net One such product results from the direct attack of ozone on the tertiary amine group. nih.govresearchgate.net Other degradation products are formed through the attack of radical ions. nih.govresearchgate.net In contrast, AOPs based on hydroxyl radicals tend to produce fewer primary degradation products. nih.govresearchgate.net Thermal degradation can also lead to the fragmentation of the erythromycin molecule. thermofisher.com

Table 2: Identified Degradation Products of Erythromycin A

Condition Degradation Product(s)
Acidic Solution Anhydroerythromycin A
Ozonation Product from direct ozone attack on the tertiary amine group, products from radical ion attack
Advanced Oxidation Processes (*OH-based) Oxidized Erythromycin A molecule, non-oxidized fragment of the Erythromycin A molecule

Source: nih.govnih.govresearchgate.net

The stability of erythromycin is significantly affected by both pH and the solvent system used. nih.govdss.go.th Erythromycin is unstable in acidic conditions due to an intramolecular dehydration reaction. nih.gov

Studies have shown that pH has the most significant effect on the stability of Erythromycin A compared to Erythromycin B and C. researchgate.net At a pH of 4.5, Erythromycin A is stable for about 40 minutes before it begins to degrade. researchgate.net However, at a pH below 4.0, it degrades rapidly. researchgate.net The rate of degradation increases as the pH decreases. researchgate.net Conversely, erythromycin is generally more stable under basic conditions. researchgate.net

The choice of solvent also plays a critical role in the stability and solubility of this compound. nih.govmdpi.com In a study investigating the stability of erythromycin in solution, the pH and the concentration of the co-solvent dimethyl isosorbide (B1672297) were found to have a significant influence. nih.gov There was also a notable interaction between the pH and the co-solvent. nih.gov The solubility of this compound dihydrate is higher in alcohol solvents compared to ester solvents and water. mdpi.com In mixed solvent systems containing water and an alcohol, the solubility decreases as the water content increases. mdpi.com For extraction purposes, a higher pH (around 9.8-10.3) is favorable for extracting erythromycin into an organic solvent, while a lower pH (4.5-5.0) is used for re-extraction into an aqueous phase, though the instability at low pH must be considered. dss.go.th

Thermodynamic Behavior in Solvent Systems

The thermodynamic properties of this compound, particularly its behavior in various solvent systems, are fundamental for the optimization of its crystallization process, which is a critical step in its industrial production. Understanding the solid-liquid equilibrium and the solubility dynamics allows for better control over the purity, yield, and crystal morphology of the final active pharmaceutical ingredient.

Solid-Liquid Equilibrium Studies

Solid-liquid equilibrium (SLE) data is essential for designing and optimizing crystallization processes. For this compound dihydrate, studies have been conducted to determine its solubility in various pure and binary solvent systems under atmospheric pressure.

Recent research has systematically measured the solubility of this compound dihydrate using a gravimetric method across a temperature range of 278.15 K to 318.15 K. mdpi.comnih.govaminer.org These investigations have explored its behavior in six different pure solvents: methanol (B129727), n-propanol, methyl acetate, ethyl acetate, propyl acetate, and water. mdpi.comnih.govaminer.org Additionally, the solubility in binary solvent mixtures, specifically water-methanol and water-n-propanol, has been examined. mdpi.comnih.govaminer.org

The experimental findings consistently show that the solubility of this compound dihydrate is significantly influenced by both the temperature and the nature of the solvent. mdpi.comresearchgate.net A general trend observed is that solubility increases with a rise in temperature across all tested solvents, indicating that the dissolution process is endothermic. mdpi.com

In pure solvents, this compound dihydrate exhibits considerably higher solubility in alcohols compared to esters and water. mdpi.comnih.govaminer.orgresearchgate.net The solubility in alcohol solvents follows a specific order, which can be crucial for solvent selection in industrial applications. Conversely, its solubility in ester solvents is comparatively lower. mdpi.comresearchgate.net In binary solvent systems, such as water-methanol and water-n-propanol, an increase in the water content at a constant temperature leads to a decrease in the solubility of this compound dihydrate. mdpi.comnih.govaminer.org

The following table summarizes the solvent systems studied for the solid-liquid equilibrium of this compound dihydrate.

Solvent SystemSolvent TypeTemperature Range (K)
MethanolPure Alcohol278.15 – 318.15
n-PropanolPure Alcohol278.15 – 318.15
Methyl AcetatePure Ester278.15 – 318.15
Ethyl AcetatePure Ester278.15 – 318.15
Propyl AcetatePure Ester278.15 – 318.15
WaterPure278.15 – 318.15
Water-MethanolBinary Mixture278.15 – 318.15
Water-n-PropanolBinary Mixture278.15 – 318.15

Modeling of Solubility Data for Process Optimization

To effectively utilize the experimental solubility data for process optimization, various thermodynamic models are employed to correlate and predict the solid-liquid equilibrium of this compound dihydrate. These models are instrumental in designing and scaling up crystallization processes.

For monosolvent systems, the experimental solubility data of this compound dihydrate has been correlated using several well-established models, including the Apelblat model, the Yaws model, and the Van't Hoff equation. mdpi.comnih.gov Among these, the Apelblat model has been reported to provide the best correlation and fitting effect for the experimental data. mdpi.comnih.govaminer.orgresearchgate.net

In the case of binary solvent systems, more complex models are required to accurately describe the solubility behavior. The models used for correlating solubility data in mixtures like water-methanol and water-n-propanol include the Apelblat model, the Apelblat–Jouyban–Acree model, and the CNIBS/R-K model. mdpi.comnih.gov Research indicates that the Apelblat and CNIBS/R-K models show superior accuracy in fitting the solubility data for this compound dihydrate in these binary mixtures. mdpi.comnih.govaminer.org Other studies have also utilized the NRTL model and modified Jouyban-Acree models for correlating solubility in different binary solvent systems. researchgate.netresearchgate.net

The successful application of these models allows for the calculation of thermodynamic parameters, which are vital for optimizing the crystallization process to achieve desired product specifications. nih.gov The accuracy of these models is typically evaluated by calculating the average relative deviation (ARD) and root-mean-square deviation (RMSD). mdpi.com

The table below lists the thermodynamic models applied to the solubility data of this compound dihydrate.

Solvent System TypeThermodynamic Models Applied
Pure SolventsApelblat model, Yaws model, Van't Hoff equation
Binary SolventsApelblat model, Apelblat–Jouyban–Acree model, CNIBS/R-K model, NRTL model

Environmental Fate and Ecotoxicological Assessment

Environmental Occurrence and Distribution

The presence of erythromycin (B1671065) and its derivatives in the environment is a direct consequence of its widespread use in human and veterinary medicine. Its detection in various aquatic systems highlights its mobility and persistence.

Erythromycin is frequently detected in aquatic environments globally. researchgate.net In a nationwide survey of streams in the United States, erythromycin was the second most frequently detected antibiotic. iastate.edu Concentrations in surface waters can vary significantly, with reported levels ranging from nanograms per liter to micrograms per liter. For example, studies have documented concentrations in surface water between 0.13 and 0.89 μg/L. researchgate.net In some cases, total concentrations of detected antibiotics in surface waters have been measured at 425.2 ng/L in a wet season and up to 1734.7 ng/L in a dry season, with erythromycin being a notable constituent. mdpi.com

While erythromycin can be found in the water column, it also partitions to sediment. Detected concentrations in sediment have been reported to range from 2.1 µg/kg to as high as 128 µg/kg. iastate.edu This accumulation in sediment is significant, as sediments can act as both a long-term sink for the contaminant and a potential secondary source through resuspension. iastate.eduresearchgate.net Despite this, some reports characterize its tendency to adsorb to sediment and sludge as relatively low. researchgate.net The presence of manure can influence its distribution, with one study noting that 40% to 50% of erythromycin was found in sediment components after 7 days in systems containing manure. iastate.edu

Table 1: Reported Environmental Concentrations of Erythromycin
Environmental MatrixConcentration RangeReference
Surface Water0.13 - 0.89 µg/L researchgate.net
Surface Water50 - 300 ng/L iastate.edu
Surface Water (Total Antibiotics)425.2 ng/L (wet season) - 1734.7 ng/L (dry season) mdpi.com
Sediment2.1 - 128 µg/kg iastate.edu

The primary pathways for erythromycin thiocyanate (B1210189) to enter the environment are through the excretion of the unmetabolized parent compound and its metabolites from humans and animals, and subsequent discharge from wastewater treatment plants (WWTPs). researchgate.netarviatechnology.com

Wastewater Treatment Plant (WWTP) Effluent : Conventional WWTPs often exhibit low removal efficiency for erythromycin, with elimination rates sometimes as low as 30%. researchgate.net This makes WWTP effluent a major point source of contamination for receiving water bodies. researchgate.netnih.gov

Aquaculture : Erythromycin thiocyanate is used in aquaculture to treat bacterial diseases in fish, such as bacterial kidney disease in salmonids. researchgate.netmedcraveonline.com The direct application in aquatic environments makes aquaculture a significant and direct source of contamination. researchgate.netmedcraveonline.com

Agriculture : The use of erythromycin in livestock results in its excretion in manure. iwaponline.com When this manure is applied to agricultural land as fertilizer, the antibiotic can be transported to nearby surface waters via runoff or leach into groundwater. iastate.eduiwaponline.com

Pharmaceutical Manufacturing : Effluents from pharmaceutical production facilities can be a major, localized source of environmental contamination, with antibiotic concentrations potentially reaching levels of milligrams per liter. nih.gov

Degradation Pathways and Kinetics in Environmental Matrices

The persistence of this compound in the environment is determined by its susceptibility to various degradation processes. These can be broadly categorized as biotic, involving microorganisms, and abiotic, involving chemical and physical processes.

Microbial activity is a key factor in the environmental degradation of erythromycin. nih.gov Studies have shown that sediment microbial populations can partially or completely mineralize the compound. oup.comoup.comnih.gov The degradation often involves the enzyme erythromycin esterase, which inactivates the antibiotic by hydrolyzing its lactone ring. oup.comoup.comresearchgate.net

Several bacterial species have been identified with the ability to break down erythromycin.

Paracoccus versutus : A strain isolated from sewage sludge degraded 58.5% of a 50 mg/L erythromycin solution within 72 hours under optimal conditions. researchgate.net

Rhodococcus gordoniae : A strain designated rjjtx-2 achieved a 75% degradation of a 100 mg L⁻¹ erythromycin solution in 72 hours. researchgate.net

Pseudomonas aeruginosa : This species has shown resistance to erythromycin and an average biodegradation efficiency of 33.43%. srce.hr Other Pseudomonas species have also been noted for their ability to degrade erythromycin A. nih.gov

Interestingly, the history of exposure can influence degradation rates. In agricultural soils with no prior exposure, erythromycin's half-life can be around 70 days. However, after several years of application, the degradation rate can accelerate dramatically, with half-lives decreasing to as little as 0.9 days, suggesting adaptation of the soil microbial community. Furthermore, the presence of high nitrate (B79036) levels in lake sediments has been found to inhibit the biodegradation of erythromycin, as it enriches denitrifying bacteria at the expense of potential erythromycin-degrading bacteria. nih.gov

Table 2: Examples of Biotic Degradation of Erythromycin
MicroorganismInitial ConcentrationDegradationTimeOptimal ConditionsReference
Paracoccus versutus W750 mg/L58.5%72 h35°C, pH 7.0 researchgate.net
Rhodococcus gordoniae rjjtx-2100 mg/L75% (max)72 h35°C, pH 7.0 researchgate.net
Pseudomonas aeruginosa 30110.02 - 2000 mg/dm³33.43% (avg)24 h- srce.hr

Abiotic processes, particularly hydrolysis, play a significant role in the transformation of erythromycin in the environment. researchgate.net

Hydrolysis : The stability of erythromycin is highly dependent on pH. It is known to be unstable in acidic conditions, where it undergoes acid-catalyzed dehydration to form anhydroerythromycin A. researchgate.netnih.govnih.gov In alkaline conditions, hydrolysis of the lactone ester bond is catalyzed by hydroxide (B78521) ions. nih.gov

Photolysis : While some studies indicate erythromycin is not highly susceptible to direct photolysis at certain wavelengths (e.g., UV-C at 254 nm), other research has demonstrated that it can be degraded by photo-induced processes. nih.govmdpi.com One study showed complete removal from a sample at pH 7 after 10 minutes of irradiation, with degradation following first-order kinetics. nih.gov The presence of other substances in natural waters, such as humic acids, would likely alter photodegradation rates. nih.gov

Environmental parameters, especially pH and temperature, have a profound influence on the rate at which this compound degrades, affecting both biotic and abiotic pathways. arviatechnology.combohrium.com

pH : The pH of the surrounding medium is a critical factor. researchgate.netnih.gov

Acidic Conditions (pH < 7) : Erythromycin degradation is rapid in acidic environments. researchgate.netmdpi.com For instance, it degrades quickly at a pH below 4.0. researchgate.net The optimal pH for the peroxyelectrocoagulation (PEC) treatment, an advanced oxidation process, was found to be 2.8. mdpi.com Photodegradation kinetics are also pH-dependent, with one study reporting a rate constant of 0.59 min⁻¹ at pH 7, which was faster than at pH 3 (0.10 min⁻¹) or pH 9 (0.21 min⁻¹). nih.gov

Alkaline Conditions (pH > 7) : Degradation also occurs under alkaline conditions, with decomposition rates increasing sharply at pH 11.0 compared to pH 9.0. mdpi.com One study achieved an 85% removal of erythromycin during anaerobic fermentation when the pH was controlled at 11.0. mdpi.com The optimal pH for the enzymatic activity of Erythromycin esterase (EreA) from Paracoccus versutus was found to be 8.5. researchgate.net

Temperature : Temperature affects the kinetics of both chemical reactions and microbial activity.

The optimal temperature for degradation by the microorganisms Paracoccus versutus W7 and Rhodococcus gordoniae rjjtx-2 was found to be 35°C. researchgate.netresearchgate.net

Hydrolysis rates for many antibiotics, including macrolides, generally increase as temperature increases, following Arrhenius relationships. bohrium.com

Table 3: Influence of Environmental Factors on Erythromycin Degradation
FactorConditionObservationPathway AffectedReference
pH < 4.0Rapid degradationAbiotic (Hydrolysis) researchgate.net
7.0Optimal for photodegradation (k=0.59 min⁻¹)Abiotic (Photolysis) nih.gov
8.5Maximum activity for EreA enzymeBiotic researchgate.net
11.0Sharply improved decomposition vs pH 9.0Abiotic/Biotic mdpi.com
Temperature 35°COptimal for several degrading bacteriaBiotic researchgate.netresearchgate.net
Increasing Temp.Increased hydrolysis ratesAbiotic (Hydrolysis) bohrium.com

Sorption and Mobility in Aquatic and Terrestrial Systems

The environmental behavior of this compound, particularly its tendency to adsorb to solid particles versus remaining mobile in water, is a critical aspect of its fate. This is largely governed by the compound's physicochemical properties and the characteristics of the surrounding soil and sediment.

Binding Affinity to Particulate Matter and Sediments

Erythromycin's potential for sorption is variable and influenced by the specific properties of the soil or sediment. nih.gov Sorption to the solid phase can act as a sink, reducing the antibiotic's mobility and bioavailability for microbial degradation. nih.gov The sorption potential is often described by the sorption coefficient (Koc), which for erythromycin in sediment and sewage sludge has been reported in the range of 25–620 L/kg, indicating a generally low to moderate adsorption tendency. uba.de

Research on loess soil has shown that the sorption affinity (Kd) for erythromycin is relatively low, ranging from 8.3 to 9.7 L/kg. researchgate.net This suggests a high potential for migration in such soil types. researchgate.net The primary mechanisms governing this interaction in loess soil are believed to be electrostatic sorption and cation exchange. researchgate.net The degree of sorption is also dependent on the pH of the environment. Under acidic conditions, erythromycin removal from aqueous solutions by certain sorbents can be around 80%, decreasing to about 30% at a pH of 8.0, suggesting that polar interactions with hydrophilic surfaces are pH-sensitive. mdpi.com

ParameterValueSoil/Sediment TypeSource(s)
Sorption Coefficient (Koc)25 - 620 L/kgSediment and Sewage Sludge uba.de
Sorption Affinity (Kd)8.3 - 9.7 L/kgLoess Soil researchgate.net

This table summarizes key sorption coefficients for erythromycin in different environmental matrices.

Transport and Sequestration in Soil and Water Column

The relatively low sorption affinity of erythromycin suggests it can be mobile in the environment. uba.deresearchgate.net In soil, compounds with lower sorption coefficients are more likely to be transported through the soil profile and potentially reach groundwater. nih.gov Studies on loess soil specifically highlight that erythromycin exhibits a high migration potential due to its weak binding. researchgate.net

The transport and fate of antibiotics are dependent on physical properties like water solubility and lipophilicity, as well as their sorption potential. nih.gov In the aquatic environment, the portion of erythromycin that does not adsorb to suspended solids or bottom sediments will remain in the water column, where it can be transported by currents and undergo other fate processes. The low to moderate sorption indicated by its Koc values suggests that a significant fraction can remain dissolved in the water column. uba.de The process is dynamic, as changes in environmental conditions, such as pH, can alter the binding affinity and potentially remobilize sequestered compounds. mdpi.comwhiterose.ac.uk

Impact of Organic Matter and Manure Amendments on Mobility

Soil and sediment characteristics, including organic matter content, significantly influence the sorption and mobility of erythromycin. nih.govwhiterose.ac.uk Higher organic carbon content can alter the sorption mechanisms and the extent to which the antibiotic binds to the solid phase. nih.gov For instance, hydrophobic interactions can become a dominant mechanism for adsorption in materials rich in carbon. mdpi.com

The addition of manure from treated livestock can introduce erythromycin into agricultural soils. siu.edu The subsequent composting of these residues has been shown to affect the antibiotic's persistence. In one study, the degradation rate of erythromycin after 30 days of composting was significantly lower in samples amended with erythromycin fermentation residues (20.3%–37.1%) compared to the control (72.7%). researchgate.net This suggests that the composition of the manure and residues can inhibit natural degradation processes, potentially increasing the time the antibiotic remains active and mobile in the soil environment. researchgate.net Furthermore, clay mineral content in soil can also significantly adsorb erythromycin, reducing its dissipation. researchgate.net

Ecotoxicological Studies on Non-Target Microorganisms and Aquatic Organisms

The presence of this compound in the environment can have unintended consequences for organisms not targeted by its therapeutic use. Ecotoxicological assessments focus on understanding these effects on microbial communities and key aquatic species.

Effects on Microbial Communities in Environmental Ecosystems

Erythromycin can alter the structure and function of microbial communities in both soil and aquatic systems. In soil, exposure to erythromycin has been observed to negatively affect the metabolic activity of microorganisms, although the community may show an ability to recover its catabolic activity over time. nih.gov The antibiotic can influence the biodiversity of the bacterial population, with studies showing a decrease in diversity for up to 60 days following application. nih.gov

Toxicity Assessments in Model Aquatic Organisms (e.g., Daphnia magna)

The freshwater crustacean Daphnia magna is a standard model organism for assessing the chronic toxicity of chemical compounds in aquatic ecosystems. Multiple studies have been conducted to determine the long-term effects of this compound exposure on this species.

In a 21-day flow-through, continuous exposure study, the no observable effect concentration (NOEC) for this compound was determined to be 179 μg/L. nih.govusgs.govresearchgate.net Another study under similar continuous exposure conditions reported a NOEC of 248 μg/L. usgs.govresearchgate.net These concentrations represent the highest levels at which no statistically significant adverse effects on the survival and reproduction of Daphnia magna were observed. Acute toxicity tests have shown that the concentration required to be lethal to 50% of the population (LC50) is much higher, indicating lower acute toxicity. sciengine.com However, chronic exposure can impact reproduction and development, with studies showing that erythromycin can upregulate genes involved in these processes. sciengine.com

Test OrganismExposure DurationEndpointConcentration (μg/L)Source(s)
Daphnia magna21 daysNOEC179 nih.govusgs.govresearchgate.net
Daphnia magna21 daysNOEC248 usgs.govresearchgate.net
Microcystis aeruginosa96 hoursEC5048.2 researchgate.net

This table presents key ecotoxicological data for this compound on non-target aquatic organisms. NOEC: No Observable Effect Concentration; EC50: Half-maximal Effective Concentration.

Impact on Algal Growth and Cyanobacterial Blooms

This compound has been shown to have a significant inhibitory effect on the growth of certain cyanobacteria, which are key components of harmful algal blooms. Research has demonstrated that this compound can hinder the proliferation of Microcystis aeruginosa, a common species responsible for forming such blooms. researchgate.netmdpi.com The mechanism of this inhibition is linked to the disruption of essential physiological processes, including photosynthesis and the synthesis of soluble proteins. researchgate.netmdpi.com

Studies have determined the 96-hour half-maximal effective concentration (96h-EC50) of this compound for M. aeruginosa to be 48.2 µg/L, indicating its potential to suppress the growth of this cyanobacterium at relatively low concentrations. researchgate.netmdpi.com Interestingly, the effect on soluble protein content in M. aeruginosa appears to be concentration-dependent. While higher concentrations (≥0.05 mg/L) inhibit protein synthesis, very low concentrations (≤0.02 mg/L) have been observed to promote it. researchgate.netmdpi.com

The impact of erythromycin extends to other algae as well. For the freshwater green alga Raphidocelis subcapitata, the 96-hour EC50 for erythromycin has been reported as 0.044 mg/L, leading to its classification as "very toxic" to aquatic life based on EU directives. nih.gov This highlights the broader ecotoxicological implications of its presence in aquatic ecosystems.

While this compound can inhibit the growth of bloom-forming cyanobacteria, the introduction of antibiotics into aquatic environments can also have complex and sometimes counterintuitive effects. Some studies suggest that the presence of certain antibiotics can, under eutrophic conditions, accelerate the succession of the aquatic microbial community towards the formation of cyanobacterial blooms by promoting the dominance of species like Microcystis, Synechococcus, and Oscillatoria. nih.gov Furthermore, the use of chemical algicides, including this compound, to control existing blooms can lead to secondary pollution by introducing antibiotics into the water body. epa.gov

The table below summarizes the toxic effects of erythromycin on various algal species based on available research findings.

Algal SpeciesCompoundExposure DurationEndpointEffective Concentration (EC50)Reference
Microcystis aeruginosaThis compound96 hoursGrowth Inhibition48.2 µg/L researchgate.netmdpi.com
Raphidocelis subcapitataErythromycin96 hoursGrowth Inhibition0.044 mg/L nih.gov
Pseudokirchneriella subcapitataErythromycin72 hoursGrowth Inhibition0.02 mg/L researchgate.net

Waste Management and Environmental Remediation Strategies

Treatment of this compound-Containing Wastewater

Wastewater generated from the production of this compound presents a significant treatment challenge due to its chemical composition. It is often characterized by a low biochemical oxygen demand (BOD) to chemical oxygen demand (COD) ratio, indicating that it is not readily biodegradable. iwaponline.com For instance, wastewater from a facility producing this compound was reported to have a BOD/COD ratio of 0.11. iwaponline.com Consequently, conventional biological treatment methods are often insufficient, necessitating the use of more advanced and integrated approaches.

A combination of physical, chemical, and biological treatment processes has been proposed and implemented to effectively manage this type of industrial effluent. One patented method involves a multi-step process that begins with the cyclical evaporation of high-concentration wastewater. epo.org The resulting low-concentration water is then mixed with other low-concentration wastewater streams and subjected to hydrolytic acidification, pH adjustment, and anaerobic microbial decomposition. epo.org This is followed by precipitation with activated sludge and an advanced oxidation process (AOP) such as ozone oxidation. epo.org

Advanced Oxidation Processes (AOPs) are a key component in treating refractory organic pollutants found in pharmaceutical wastewater. iwaponline.comeuropa.eu Processes like the Fenton reaction (using iron salts and hydrogen peroxide) and ozonation can break down complex molecules, increasing the biodegradability of the wastewater. iwaponline.comeuropa.eu In one case, pre-treatment of a synthetic chemical wastewater with the Fenton process significantly improved the COD removal during subsequent aerobic degradation from 48.5% to 72%. iwaponline.com Integrated systems, such as a Membrane Bioreactor (MBR) combined with AOPs like Fenton or ozonation, have been identified as an optimal solution for treating such industrial wastewater. iwaponline.com

Another approach focuses on the targeted removal of specific components. A method for extracting thiocyanate from this compound wastewater has been developed using a composite solvent system. nih.gov Anaerobic digestion has also been shown to be effective, with studies demonstrating over 94% removal of erythromycin from fermentation wastewater and the ability of the microbial community to adapt to high concentrations of the antibiotic. mdpi.com

The following table outlines the performance of various treatment technologies for wastewater containing this compound.

Treatment TechnologyTarget Pollutant/ParameterPerformance/EfficiencyReference
Integrated MBR with Fenton Pre-treatmentChemical Oxygen Demand (COD)Increased COD removal from 48.5% to 72% in synthetic wastewater iwaponline.com
Multi-Effect Evaporation, Hydrolysis, Anaerobic Digestion, OzonationOverall wastewater treatmentLow energy consumption, high efficiency, stable treatment epo.org
Anaerobic DigestionErythromycin>94% removal from fermentation wastewater mdpi.com
Solvent ExtractionThiocyanate (SCN⁻)94.52% extraction rate under optimal conditions nih.gov

Minimization of Environmental Residues from Production

Minimizing the environmental footprint of this compound production involves strategies aimed at reducing waste generation at the source and effectively managing the residues that are produced. A significant residue from the fermentation process is the antibiotic mycelial residue (AMR), which consists of the microbial biomass used for production. researchgate.netresearchgate.net

One innovative approach for treating AMR from this compound production is the use of ionizing radiation. Studies have shown that irradiating the mycelial residue with gamma rays can effectively degrade the residual erythromycin and associated antibiotic resistance genes (ARGs). mdpi.commdpi.com A dosage of 30 kGy of gamma radiation was found to degrade 56% of the erythromycin and eliminate 90-95% of macrolide-associated ARGs in the residue, without compromising its nutritional value for potential use as a fertilizer. mdpi.com

Improvements in the production process itself can also lead to significant reductions in waste. The traditional filtration of erythromycin fermentation broth often involves flocculation with zinc sulfate (B86663) and plate-and-frame filtration, a process that can result in heavy metal pollution and large volumes of wastewater. tftfluid.com An alternative is the use of an integrated membrane extraction process, employing ceramic ultrafiltration (UF) and nanofiltration (NF) membranes. This modern approach eliminates the need for zinc sulfate, thereby reducing heavy metal discharge, and significantly lowers the volume of wastewater generated. tftfluid.com

Furthermore, refining the crystallization and purification steps of this compound can also contribute to waste minimization. Patented methods for preparing the final product claim to reduce sewage discharge by improving the efficiency of the crystallization process. For example, one improved method reports a reduction in wastewater generation from 6.0-6.5 m³ to 1.4-1.6 m³ per ton of crude product processed. google.com These methods also aim to improve the purity of the final product, which can indirectly reduce waste by minimizing the generation of off-specification batches. google.comgoogle.com General pollution prevention principles, such as optimizing production schedules to run larger batches and sequencing formulations to avoid cleaning between batches, are also applicable. epa.gov

The table below summarizes strategies for minimizing environmental residues from the production of this compound.

Minimization StrategyTarget Residue/WasteOutcomeReference
Irradiation of Mycelial Residue (30 kGy γ-rays)Erythromycin and ARGs in AMR56% degradation of erythromycin; 90-95% removal of macrolide ARGs mdpi.com
Integrated Membrane Filtration (UF/NF)Fermentation broth impurities, wastewaterElimination of zinc sulfate use, reduced wastewater discharge, higher product yield tftfluid.com
Improved Crystallization ProcessWastewater from refiningReduction of wastewater from 6.0-6.5 m³ to 1.4-1.6 m³ per ton of crude product google.com
Process OptimizationGeneral wastestreamsReduced frequency of equipment cleaning, minimization of off-spec products epa.gov

Future Research Directions and Unexplored Avenues

Emerging Biotechnological Approaches for Sustainable Production

The industrial production of erythromycin (B1671065), and subsequently its thiocyanate (B1210189) salt, has traditionally relied on fermentation of the bacterium Saccharopolyspora erythraea. mdpi.com However, future research is increasingly focused on more sustainable and environmentally friendly biotechnological approaches. A key area of development is the use of advanced membrane separation technologies, such as ceramic and nanofiltration membranes, to replace traditional extraction processes that involve heavy metals and generate significant wastewater. tftfluid.com This integrated membrane extraction process offers numerous advantages, including the elimination of zinc sulfate (B86663) use, reduced waste discharge, higher product yield, and improved quality of the final erythromycin thiocyanate product. tftfluid.com

Novel Analytical Techniques for Trace-Level Detection

The development of sensitive and efficient analytical methods for detecting trace levels of this compound and its related substances is crucial for quality control and environmental monitoring. magtechjournal.comresearchgate.net High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. magtechjournal.comresearchgate.netresearchgate.netfao.org

Recent advancements in HPLC methodology have focused on optimizing mobile phase composition, column selection, and detection wavelengths to achieve better separation and sensitivity. magtechjournal.comresearchgate.net For instance, the use of reverse-phase HPLC with C18 columns and UV detection at 210 nm has proven effective for the determination of this compound and its related substances. magtechjournal.comresearchgate.net Researchers have also investigated the use of different buffer systems and pH adjustments to improve chromatographic parameters. magtechjournal.comresearchgate.net

Furthermore, the development of rapid and efficient sample preparation techniques, such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), coupled with ultrahigh-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), is a promising avenue for the trace analysis of erythromycin and its metabolites in complex matrices like chicken tissues and eggs. nih.gov These methods offer high recovery and precision, enabling the detection of residues at very low concentrations. nih.gov

Table 1: Comparison of Analytical Methods for this compound Detection

MethodColumnMobile PhaseDetectionLOD/LOQReference
RP-HPLCAgilent Zorbax Extend-C18 / Waters XTerra RP18Water-dibasic sodium phosphate (B84403) buffer-acetonitrileUV at 210 nmLOD: 10-15 mg·L-1, LOQ: 60.1 mg·L-1 magtechjournal.com, researchgate.net
HPLCC18 reversed-phaseAcetonitrile-tetrabutylammonium sulphate-phosphate buffer-waterNot SpecifiedNot Specified researchgate.net
LC/MS/MSNot SpecifiedNot SpecifiedMass SpectrometryLODs: 3-30 µg/kg fao.org
UHPLC-MS/MSNot SpecifiedNot SpecifiedMass SpectrometryNot Specified nih.gov

Advanced Computational Modeling of Resistance Mechanisms

Bacterial resistance to erythromycin is a significant concern, and understanding the underlying mechanisms is crucial for developing strategies to combat it. The most common resistance mechanism involves the modification of the ribosomal binding site by methylase enzymes encoded by erm genes. mdpi.comnih.gov This modification reduces the affinity of erythromycin for its target. mdpi.com Another mechanism is the active efflux of the drug by pumps encoded by msr and mef genes. mdpi.comnih.gov

Advanced computational modeling is becoming an invaluable tool for studying these resistance mechanisms at a molecular level. For example, computational models of the ErmE methyltransferase bound to its 23S rRNA substrate have been used to identify critical regions of the enzyme required for RNA recognition. nih.gov These models, combined with experimental data from techniques like site-directed mutagenesis, can provide detailed insights into the enzyme-substrate interactions and guide the design of new inhibitors. nih.gov

Docking analysis is another computational technique being used to evaluate the potential of different compounds to inhibit erythromycin resistance. mdpi.com By modeling the interaction of various molecules with the ribosomal binding site or efflux pumps, researchers can screen for compounds that may restore the efficacy of erythromycin. mdpi.com

Development of Next-Generation Derivatives with Enhanced Environmental Profiles

The environmental impact of antibiotics is a growing concern. Erythromycin can be unstable in acidic environments, degrading into inactive forms. researchgate.net Future research is focused on developing next-generation derivatives of erythromycin with improved stability and a more favorable environmental profile. This includes creating compounds that are more resistant to degradation and have reduced potential for persistence in the environment.

One approach is the development of new formulations. For instance, creating granulated forms of this compound can offer advantages in terms of handling and stability compared to powder forms. researchgate.net Another avenue of research is the synthesis of new derivatives through combinatorial biosynthesis, although the generation of a large number of novel polyketides remains a challenge. researchgate.net

Furthermore, there is a focus on improving the production processes to minimize the environmental footprint. This includes adopting greener synthesis methods and more efficient purification techniques to reduce waste and the use of hazardous solvents. tftfluid.comdatainsightsmarket.com The development of erythromycin derivatives with enhanced environmental profiles will be crucial for ensuring the long-term sustainability of this important class of antibiotics.

Q & A

Q. What is the molecular mechanism of EMTC’s antibacterial activity, and how can researchers validate it experimentally?

EMTC inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, blocking transpeptidation/translocation reactions . To validate this, researchers can:

  • Use in vitro ribosomal binding assays with fluorescently labeled EMTC .
  • Perform time-kill curve experiments to correlate bacterial growth inhibition with ribosomal targeting .
  • Employ molecular docking simulations to analyze EMTC-ribosome interactions .

Q. How is EMTC synthesized, and what critical quality controls are applied during purification?

EMTC is synthesized via reactive crystallization from erythromycin and thiocyanate salts in acetone-water mixtures . Key quality controls include:

  • HPLC purity analysis (e.g., monitoring erythromycin C contamination) .
  • Thermogravimetric analysis (TGA) to verify hydration states .
  • X-ray powder diffraction (XRPD) to confirm crystalline structure .

Q. What standard analytical methods are used to characterize EMTC’s physicochemical properties?

  • LogP/PSA : Predict solubility and membrane permeability (LogP = 2.18, PSA = 256.5 Ų) .
  • Melting point : 165–167°C (differential scanning calorimetry) .
  • FTIR/Raman spectroscopy : Identify functional groups (e.g., thiocyanate absorption bands) .

Advanced Research Questions

Q. How do EMTC solvates impact bioavailability, and what methodologies optimize their stability?

EMTC forms heterosolvates (e.g., with acetone/water) that alter solubility and dissolution rates . Researchers can:

  • Use hot-stage microscopy (HSM) to monitor desolvation kinetics .
  • Compare solubility profiles of solvates vs. anhydrous forms in biorelevant media .
  • Apply moisture sorption analysis to assess hydrate stability under varying humidity .

Q. What experimental designs address contradictions in EMTC’s reported IC₅₀ values across studies?

Discrepancies in IC₅₀ values (e.g., 58.2 μM for Plasmodium falciparum vs. 10 μM for neuronal cells ) may arise from assay conditions. Mitigation strategies:

  • Standardize cell lines (e.g., primary cortical neurons vs. immortalized cultures) .
  • Control solvent effects (e.g., DMSO concentration in viability assays) .
  • Validate results using orthogonal methods (e.g., ATP-based vs. resazurin assays) .

Q. How does EMTC induce toxicity in non-target organisms like Microcystis aeruginosa, and what assays quantify this?

EMTC inhibits algal photosynthesis by reducing Fv/Fm (photosynthetic efficiency) and increasing lipid peroxidation (MDA levels) . Methods include:

  • Chlorophyll fluorescence imaging to track PSII damage .
  • MDA quantification via thiobarbituric acid reactive substances (TBARS) assay .
  • Proteomic analysis to identify downregulated photosynthetic proteins .

Q. What crystal engineering strategies improve EMTC’s formulation for targeted drug delivery?

  • Co-crystallization with co-formers (e.g., carboxylic acids) to enhance solubility .
  • Spray drying to produce amorphous solid dispersions with polymers (e.g., PVP) .
  • Cryo-TEM to characterize nano-crystalline EMTC particles .

Q. How can researchers resolve challenges in separating EMTC from erythromycin C during purification?

  • Frontal chromatography with macroporous resins (e.g., using phosphate buffer + 3% ethyl acetate) .
  • pH-controlled crystallization to exploit solubility differences between EMTC and erythromycin C .
  • Mass spectrometry to monitor impurity levels in real-time .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing dose-response data in EMTC toxicity studies?

  • Probit analysis to calculate EC₅₀/LC₅₀ values .
  • ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons .
  • Principal component analysis (PCA) to correlate oxidative stress markers with growth inhibition .

Q. How should researchers handle batch-to-batch variability in EMTC solvate formation?

  • Design of experiments (DoE) to optimize solvent ratios and crystallization temperatures .
  • In-line process analytical technology (PAT) (e.g., Raman probes) for real-time monitoring .
  • Stability studies under ICH guidelines to assess storage conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.